Erythromycin (gluceptate)
Description
BenchChem offers high-quality Erythromycin (gluceptate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin (gluceptate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H81NO21 |
|---|---|
Molecular Weight |
960.1 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3+,4-,5+,6+/m10/s1 |
InChI Key |
ZXBDZLHAHGPXIG-CCNHHWBYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Erythromycin Gluceptate on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which erythromycin gluceptate, a prominent member of the macrolide class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome. The document details the binding interactions, the consequential inhibition of protein synthesis, and the prevalent mechanisms of bacterial resistance. Furthermore, it summarizes key quantitative data and outlines the methodologies of pivotal experiments in the field.
Core Mechanism of Action: Inhibition of Protein Synthesis
Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3] It achieves this by binding to the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery.[1][4][5][6] This interaction is specific to bacterial ribosomes (70S) as erythromycin does not significantly affect the function of eukaryotic ribosomes (80S), which have different structural components (40S and 60S subunits).[6] The binding of erythromycin is bacteriostatic, meaning it halts the growth and reproduction of bacteria rather than directly killing them.[1][6]
Binding Site within the 50S Ribosomal Subunit
Erythromycin binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit.[7][8][9] This tunnel is the path through which newly synthesized polypeptide chains emerge from the ribosome. The binding site is primarily composed of 23S ribosomal RNA (rRNA) and is located near the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[6][10][11]
Key interactions have been identified through structural studies, such as cryo-electron microscopy (cryo-EM). A critical hydrogen bond forms between the 2'-OH group of erythromycin's desosamine sugar and the N1 atom of adenine 2058 (A2058) of the 23S rRNA.[12][13] The drug also interacts with other unpaired bases in the peptidyl transferase loop of the 23S rRNA, including A2059.[10]
Steric Hindrance and Inhibition of Elongation
By lodging itself in the NPET, erythromycin physically obstructs the passage of the growing nascent polypeptide chain.[7] While the initiation of translation and the formation of the first few peptide bonds can still occur, the elongation of the polypeptide is prematurely terminated once the nascent chain reaches a certain length (typically 6-8 amino acids).[7][8][14] This steric hindrance prevents the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, effectively stalling protein synthesis.[1][5][11]
Some evidence also suggests that erythromycin stimulates the dissociation of peptidyl-tRNA from the ribosome, particularly during the translocation step.[15][16] This premature release of unfinished polypeptides further contributes to the inhibition of protein synthesis.
The following diagram illustrates the mechanism of erythromycin action:
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Quantitative Data on Erythromycin-Ribosome Interaction
The interaction of erythromycin with the bacterial ribosome has been quantified through various biochemical and biophysical assays. The following table summarizes key parameters, providing a comparative view of its inhibitory potency and binding affinity.
| Parameter | Organism/System | Value | Reference |
| IC50 (Protein Synthesis Inhibition) | Haemophilus influenzae | 1.5 µg/mL | [17] |
| In vitro SNAP assay | 42 ± 10 nM | [18] | |
| Staphylococcus aureus | 0.38 µg/mL | [19] | |
| Dissociation Constant (KD) | Escherichia coli 70S Ribosomes | ~4 nM | [20] |
| Thermus thermophilus 70S Ribosomes | 8 ± 2 nM | [21] | |
| Escherichia coli 70S Ribosomes | 2.6 ± 0.6 nM | [21] |
Mechanisms of Bacterial Resistance to Erythromycin
The clinical efficacy of erythromycin is threatened by the emergence of bacterial resistance. The two primary mechanisms of resistance are target site modification and active drug efflux.[1][2][22]
Target Site Modification
The most common mechanism of resistance involves the modification of the erythromycin binding site on the 23S rRNA.[1][6] This is often mediated by erythromycin resistance methylase (erm) genes, which encode enzymes that methylate a specific adenine residue (A2058) in the 23S rRNA.[2][13] This methylation reduces the binding affinity of erythromycin to the ribosome, thereby rendering the antibiotic ineffective.[10] This type of resistance can be either inducible or constitutive.[2]
Active Efflux
Another significant resistance mechanism is the active transport of erythromycin out of the bacterial cell by efflux pumps.[1][2] These pumps are membrane proteins that recognize and expel the antibiotic, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[1] The mef (macrolide efflux) genes are commonly associated with this resistance phenotype.[2]
The following diagram illustrates the primary mechanisms of erythromycin resistance:
Caption: Primary mechanisms of bacterial resistance to erythromycin.
Key Experimental Protocols
The elucidation of erythromycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are outlines of the methodologies for some of the most critical assays.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Erythromycin Complexes
Cryo-EM has been instrumental in visualizing the interaction of erythromycin with the ribosome at near-atomic resolution.[12][23][24]
Methodology Outline:
-
Preparation of Ribosomes: Bacterial ribosomes (70S) are purified from cell cultures through a series of centrifugation and chromatography steps.
-
Formation of the Complex: Purified ribosomes are incubated with an excess of erythromycin to ensure saturation of the binding sites.
-
Vitrification: A small volume of the ribosome-erythromycin complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving its native structure.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage to maintain the low temperature. A large number of images (micrographs) are collected from different angles.
-
Image Processing and 3D Reconstruction: The individual particle images from the micrographs are computationally extracted, aligned, and classified. These 2D projections are then used to reconstruct a 3D model of the ribosome-erythromycin complex.
-
Model Building and Analysis: The high-resolution 3D map is used to build an atomic model of the complex, revealing the precise binding pocket of erythromycin and its interactions with the 23S rRNA.[23]
In Vitro Translation Inhibition Assay
This assay directly measures the effect of erythromycin on protein synthesis in a cell-free system.[18][25]
Methodology Outline:
-
Preparation of the Cell-Free System: A bacterial cell extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources) is prepared. Alternatively, a reconstituted system with purified components (e.g., PURExpress) can be used.[25]
-
Template Preparation: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to the system.[18]
-
Inhibition Assay: The in vitro translation reactions are set up with varying concentrations of erythromycin. A control reaction with no antibiotic is also included.
-
Quantification of Protein Synthesis: The amount of newly synthesized reporter protein is quantified. This can be done by measuring the enzymatic activity of luciferase, the fluorescence of a fluorescent protein, or the incorporation of radiolabeled amino acids into the polypeptide chain.[17][18]
-
Data Analysis: The level of protein synthesis at each erythromycin concentration is compared to the control to determine the inhibitory effect. The data is often plotted to calculate the half-maximal inhibitory concentration (IC50).
The following diagram outlines a typical workflow for an in vitro translation inhibition assay:
Caption: Workflow for an in vitro translation inhibition assay.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays are used to measure the binding affinity of erythromycin and its derivatives to the ribosome in a solution-based, equilibrium-state format.[20][26]
Methodology Outline:
-
Fluorescent Labeling: A fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin) is synthesized.[20]
-
Binding Reaction: A constant concentration of purified ribosomes is incubated with the fluorescently labeled erythromycin.
-
Competition Assay: To determine the binding affinity of unlabeled erythromycin, a competition experiment is performed. The ribosomes and fluorescently labeled erythromycin are incubated with increasing concentrations of unlabeled erythromycin.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the samples is measured. When the small fluorescently labeled erythromycin is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the large ribosome, its tumbling is slowed, leading to an increase in polarization.
-
Data Analysis: In the competition assay, as the unlabeled erythromycin displaces the fluorescently labeled ligand, the polarization decreases. The data is fitted to a binding model to calculate the dissociation constant (KD) of the unlabeled erythromycin.[20]
Conclusion
Erythromycin gluceptate remains a clinically significant antibiotic due to its well-defined mechanism of action targeting the bacterial ribosome. Its ability to bind to the 50S subunit and obstruct the nascent polypeptide exit tunnel provides a clear basis for its bacteriostatic properties. Understanding the molecular details of this interaction, as elucidated by structural and biochemical studies, is crucial for the development of novel macrolide derivatives that can overcome existing resistance mechanisms. The experimental protocols outlined in this guide represent the foundational techniques for the continued investigation of ribosome-targeting antibiotics and the broader field of protein synthesis inhibition.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. journals.asm.org [journals.asm.org]
- 3. droracle.ai [droracle.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 9. Transient Erythromycin Resistance Phenotype Associated with Peptidyl-tRNA Drop-Off on Early UGG and GGG Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The molecular mechanism of peptide-mediated erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescent Assay for Estimating the Binding of Erythromycin Derivatives to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Inhibition: A Technical Guide to the Erythromycin Binding Site on the 50S Ribosomal Subunit
For Immediate Release
This technical guide provides a comprehensive overview of the binding site for the macrolide antibiotic erythromycin on the 50S ribosomal subunit of bacteria. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic, microscopic, and biochemical data to delineate the precise molecular interactions that underpin erythromycin's mechanism of action. The guide details the key ribosomal components involved, presents quantitative binding data, and outlines the experimental methodologies used to elucidate this critical drug-target interface.
Introduction
Erythromycin, a 14-membered macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis. It achieves this by binding to the large (50S) ribosomal subunit and physically obstructing the passage of nascent polypeptide chains. This guide focuses on the specific binding pocket of erythromycin, a region of significant interest for understanding its mechanism of action, the basis of bacterial resistance, and the rational design of novel antimicrobial agents. While this document refers to erythromycin, the binding interactions are characteristic of the erythromycin molecule itself, irrespective of the salt form, such as gluceptate.
The Erythromycin Binding Pocket: A Ribosomal RNA-Dominated Interface
High-resolution structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have unequivocally located the erythromycin binding site within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] This tunnel serves as the conduit for newly synthesized polypeptide chains to emerge from the ribosome. By lodging itself within the NPET, erythromycin creates a steric block, prematurely terminating translation, particularly of peptides with specific sequences.[3]
The binding site is predominantly formed by nucleotides of the 23S ribosomal RNA (rRNA), specifically from domains II and V.[4][5] Key interactions include:
-
Domain V of 23S rRNA: This is the primary interaction hub. The desosamine sugar of erythromycin forms crucial hydrogen bonds with adenine bases, most notably A2058 and A2059 (E. coli numbering).[1][6] The lactone ring of the antibiotic establishes hydrophobic and van der Waals interactions with the surrounding rRNA residues. Nucleotide A2062 has also been shown to be conformationally responsive to erythromycin binding, which can influence its inhibitory activity.[2]
-
Domain II of 23S rRNA: The loop of hairpin 35 in domain II also contributes to the binding pocket, with nucleotide A752 being a notable point of interaction, the nature of which can be modulated by modifications to the erythromycin structure.[4]
While the interaction is primarily with rRNA, ribosomal proteins L4 and L22 , located near the exit tunnel, also play a significant role. Mutations in these proteins can confer resistance to erythromycin, likely by inducing conformational changes in the 23S rRNA that disrupt the drug's binding site.[5]
Quantitative Analysis of Erythromycin-Ribosome Binding
The affinity of erythromycin for the bacterial ribosome has been quantified through various biochemical assays. These studies reveal a high-affinity interaction, consistent with its potent inhibitory activity. The dissociation constant (Kd) is a key metric for this interaction, with lower values indicating tighter binding.
| Ribosome Source | Method | Dissociation Constant (Kd) | Reference |
| Escherichia coli | Filter Binding Assay ([³H]erythromycin) | 8.95 ± 1.26 nM | [7] |
| Streptococcus pneumoniae | Equilibrium Binding ([¹⁴C]erythromycin) | 4.9 ± 0.6 nM | [8][9] |
| Escherichia coli | 1H-NMR (low affinity site) | ~10⁻⁵ M | [10] |
Mutations in the 23S rRNA at or near the binding site can dramatically reduce the binding affinity of erythromycin, a common mechanism of bacterial resistance.
| Mutation (in E. coli 23S rRNA) | Fold Reduction in Binding Affinity | Reference |
| G2057A | 20-fold | [6] |
| A2058U | 1,000-fold | [6] |
| A2058G | 10,000-fold | [6] |
Experimental Protocols for Characterizing the Binding Site
The elucidation of the erythromycin binding site has been made possible by a combination of sophisticated experimental techniques. The following sections provide an overview of the key methodologies.
Structural Determination: X-ray Crystallography and Cryo-Electron Microscopy
Both X-ray crystallography and cryo-EM have been instrumental in providing atomic-level views of the erythromycin-ribosome complex.
4.1.1. X-ray Crystallography of Ribosome-Erythromycin Complexes
This technique involves crystallizing the 70S ribosome (or the 50S subunit) in complex with erythromycin and then diffracting X-rays through the crystal to determine the electron density map, from which an atomic model can be built.
-
Ribosome Purification: Bacterial ribosomes (e.g., from Thermus thermophilus or Deinococcus radiodurans) are purified through a series of centrifugation and chromatography steps. The use of extremophiles often yields more stable ribosomes suitable for crystallization.[11]
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of erythromycin to ensure saturation of the binding site.
-
Crystallization: The ribosome-erythromycin complex is crystallized, typically using vapor diffusion methods. This is a challenging step due to the large size and conformational flexibility of the ribosome.[12]
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.[13]
-
Structure Solution and Refinement: The phase problem is solved using methods like molecular replacement with existing ribosome structures. The resulting electron density map is interpreted to build an atomic model of the ribosome and the bound erythromycin. The model is then refined against the experimental data.[12]
4.1.2. Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Erythromycin Complexes
Cryo-EM has emerged as a powerful alternative to crystallography, particularly for large and flexible complexes, as it does not require crystallization.
-
Sample Preparation: A purified solution of the ribosome-erythromycin complex is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrifies the sample, preserving the native structure.[14]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) of individual ribosome particles in different orientations are collected.[15]
-
Image Processing: Individual particle images are computationally extracted from the micrographs. These 2D images are then aligned and classified to generate 2D class averages. A 3D reconstruction is then generated from these classes, which is further refined to high resolution.[16]
-
Model Building: An atomic model of the ribosome and bound erythromycin is built into the final 3D density map and refined.[15]
Biochemical Analysis: Chemical Footprinting
Chemical footprinting is a powerful biochemical method used to identify the specific nucleotides in rRNA that interact with a bound ligand like erythromycin. The principle is that the bound drug protects the interacting RNA residues from modification by chemical probes.
-
Ribosome-Erythromycin Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with or without erythromycin.
-
Chemical Modification: The complexes are treated with chemical probes that modify accessible rRNA bases. Common probes include dimethyl sulfate (DMS), which methylates adenines and cytosines, and kethoxal, which modifies guanines.
-
RNA Isolation and Primer Extension: The 23S rRNA is extracted from the treated ribosomes. A radiolabeled DNA primer complementary to a region downstream of the expected binding site is annealed to the rRNA. Reverse transcriptase is then used to synthesize cDNA. The enzyme will stop or pause at a modified nucleotide.
-
Gel Electrophoresis and Analysis: The cDNA products are separated by size on a denaturing polyacrylamide gel. By comparing the band patterns from the erythromycin-treated and untreated samples, the nucleotides protected by erythromycin (which appear as diminished or absent bands) can be identified.[1]
Visualizations
The following diagrams illustrate the key molecular interactions and the experimental workflow for determining the erythromycin binding site.
Figure 1: Molecular interactions of erythromycin at its 50S ribosomal subunit binding site.
Figure 2: Experimental workflow for identifying the erythromycin-ribosome binding site.
References
- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]
- 6. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. resources.rigaku.com [resources.rigaku.com]
- 13. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 15. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Insights into the Erythromycin-Ribosome Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallographic studies that have elucidated the interaction between the macrolide antibiotic erythromycin and the bacterial ribosome. Erythromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit and blocking the nascent polypeptide exit tunnel (NPET), thereby inhibiting protein synthesis.[1][2] High-resolution structural data are crucial for understanding its mechanism of action and for the rational design of new antibiotics to combat resistance. While the specific use of erythromycin gluceptate in these studies is not explicitly detailed in the primary literature, the foundational crystallographic work has focused on the erythromycin molecule itself.
I. Quantitative Crystallographic Data
The following tables summarize the key crystallographic data from several important studies on the erythromycin-ribosome complex. These structures, derived from different bacterial species, provide a comparative view of the antibiotic's binding mode.
| Structure (PDB ID) | Organism | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) | Reference |
| 6ND6 | Thermus thermophilus | 2.89 | P2₁2₁2₁ | a=198.9, b=473.1, c=705.9, α=β=γ=90 | [Svetlov et al., 2019][1][2] |
| 4V7U | Escherichia coli | 3.10 | P2₁2₁2₁ | a=200.7, b=477.5, c=711.2, α=β=γ=90 | [Noeske et al., 2014][3] |
| 4V7X | Thermus thermophilus | 3.00 | P2₁2₁2₁ | a=199.1, b=472.9, c=706.8, α=β=γ=90 | [Bulkley et al., 2010][4] |
| Structure (PDB ID) | R-work | R-free | Data Completeness (%) | Mean I/σ(I) |
| 6ND6 | 0.229 | 0.264 | 99.8 | 13.1 |
| 4V7U | 0.205 | 0.254 | 99.9 | 15.1 |
| 4V7X | 0.243 | 0.278 | 100.0 | 11.2 |
II. Experimental Protocols
The determination of the crystal structure of the erythromycin-ribosome complex is a multi-step process that requires meticulous preparation and advanced biophysical techniques. The generalized workflow is presented below, followed by a more detailed breakdown of the key experimental stages.
A. Generalized Experimental Workflow
Caption: Generalized workflow for the crystallographic study of the erythromycin-ribosome complex.
B. Detailed Methodologies
1. Ribosome Preparation and Complex Formation:
-
Bacterial Strain and Growth: Thermus thermophilus HB8 or Escherichia coli MRE600 are commonly used strains.[1][5] Cells are grown in large-scale fermentation to an appropriate optical density and harvested.
-
Ribosome Isolation: 70S ribosomes are isolated from cell lysates through a series of differential centrifugation steps followed by sucrose density gradient centrifugation to separate the 70S particles from the 30S and 50S subunits.[1]
-
Complex Formation: Purified 70S ribosomes are incubated with a molar excess of erythromycin. For the structure with PDB ID 6ND6, the complex also included mRNA and tRNAs in the A, P, and E sites to represent a more physiological state.[1]
2. Crystallization:
-
Method: The hanging-drop or sitting-drop vapor diffusion method is typically employed. A small volume of the ribosome-erythromycin complex is mixed with an equal volume of a reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
Conditions: Crystallization conditions are highly specific and require extensive screening. A representative condition for the T. thermophilus 70S ribosome complex involves a reservoir solution containing polyethylene glycol (PEG), magnesium salts, and a buffer such as HEPES or Bis-Tris at a specific pH.
3. Data Collection and Processing:
-
Cryo-protection: Before exposure to X-rays, crystals are typically soaked in a cryo-protectant solution, which is often the reservoir solution supplemented with an agent like glycerol or ethylene glycol, and then flash-cooled in liquid nitrogen to prevent radiation damage.
-
X-ray Diffraction: Data are collected at synchrotron radiation sources, which provide high-intensity X-ray beams. Crystals are maintained at cryogenic temperatures (around 100 K) during data collection.
-
Data Processing: The diffraction images are processed using software packages like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.
4. Structure Solution and Refinement:
-
Phasing: The phase problem is solved using molecular replacement, where a previously solved structure of a ribosome is used as a search model.
-
Model Building and Refinement: An initial model of the ribosome-erythromycin complex is built into the electron density map. This model is then improved through iterative cycles of manual rebuilding in programs like Coot and automated refinement using software such as PHENIX or Refmac.[1] Unbiased Fo-Fc electron difference Fourier maps are used to accurately place the erythromycin molecule.[1]
-
Validation: The final structure is validated using tools like MolProbity to check for geometric correctness and overall quality. Key metrics for validation are the R-work and R-free values.
III. Erythromycin Binding Site and Interactions
Erythromycin binds within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[1][2] Its binding site is primarily composed of 23S ribosomal RNA (rRNA) nucleotides, with some interactions from ribosomal proteins. The key interactions are depicted in the diagram below.
Caption: Key interactions of erythromycin within the ribosomal exit tunnel.
The desosamine sugar of erythromycin forms crucial hydrogen bonds with nucleotides A2058 and A2059 of the 23S rRNA.[1] These interactions are critical for the high-affinity binding of the drug. The macrolide ring is situated in a hydrophobic pocket formed by other rRNA residues and parts of ribosomal proteins uL4 and uL22. The binding of erythromycin can also induce conformational changes in the ribosome, such as the reorientation of nucleotide A2062, which can further impact the passage of the nascent polypeptide.[1][6]
The detailed structural understanding provided by these crystallographic studies not only clarifies the mechanism of action of erythromycin but also provides a template for the development of new macrolide antibiotics that can overcome existing resistance mechanisms.
References
- 1. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
In Vitro Antibacterial Spectrum of Erythromycin (Gluceptate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of erythromycin, with a focus on its gluceptate salt. Erythromycin is a macrolide antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades. Its gluceptate formulation is intended for intravenous administration, ensuring rapid bioavailability for treating moderate to severe infections. This document delves into its mechanism of action, summarizes its activity against a range of clinically relevant bacteria through quantitative data, and outlines the standard experimental protocols for determining its antibacterial efficacy.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4] The drug penetrates the bacterial cell wall and reversibly binds to the 50S subunit of the bacterial ribosome.[1][2][3][4] This binding action interferes with the translocation step of protein synthesis, specifically preventing the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome.[2][3] Consequently, the elongation of the polypeptide chain is halted, thereby inhibiting bacterial growth and replication.[1][2][3]
In Vitro Antibacterial Spectrum
Erythromycin demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative organisms, as well as atypical pathogens.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of erythromycin against various clinically significant bacteria. The data is compiled from multiple in vitro studies. It is important to note that MIC values can vary depending on the specific strain and the testing methodology employed.
Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Clinical Isolates | 0.25 - >64 | 1 - 2 | ≥8 |
| Streptococcus pyogenes (Group A Streptococcus) | Clinical Isolates | ≤0.03 - >64 | ≤0.12 | ≥1 |
| Streptococcus pneumoniae | Clinical Isolates | ≤0.03 - >64 | 0.06 - 0.125 | 1 - ≥8 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae | Clinical Isolates | ≤0.03 - 4 | 2 | 2 |
| Moraxella catarrhalis | Clinical Isolates | 0.03 - >0.5 | - | 0.12 |
| Legionella pneumophila | Clinical Isolates | 0.0001 - 1 | 0.25 | 0.5 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Atypical Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mycoplasma pneumoniae | Clinical Isolates | 64 - 1024 | 512 | 512 |
| Chlamydia trachomatis | Clinical Isolates | 0.016 - 1.0 | - | - |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols for Susceptibility Testing
The determination of the in vitro antibacterial spectrum of erythromycin relies on standardized susceptibility testing methods. The most common protocols are broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
-
Preparation of Erythromycin Solutions : A stock solution of erythromycin gluceptate is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation : A standardized inoculum of the test bacterium is prepared to a density equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Inoculation : The wells of a microtiter plate containing the serially diluted erythromycin are inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.
-
Incubation : The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination : The MIC is read as the lowest concentration of erythromycin that completely inhibits visible growth of the organism.
Agar Dilution Method
This method also determines the MIC but uses a solid agar medium.
-
Preparation of Agar Plates : Molten Mueller-Hinton agar is supplemented with varying concentrations of erythromycin. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation : A bacterial suspension is prepared as described for the broth microdilution method and adjusted to a concentration of approximately 1 x 108 CFU/mL.
-
Inoculation : A small, standardized volume of the inoculum is spotted onto the surface of the agar plates containing different erythromycin concentrations.
-
Incubation : The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination : The MIC is the lowest concentration of erythromycin that inhibits the visible growth of the bacteria on the agar surface.
Disk Diffusion Method (Kirby-Bauer Test)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation : A standardized inoculum (0.5 McFarland standard) of the test bacterium is prepared.
-
Inoculation : A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Antibiotic Disk : A paper disk containing a standardized amount of erythromycin (e.g., 15 µg) is placed on the surface of the inoculated agar.
-
Incubation : The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation : The diameter of the zone of complete growth inhibition around the disk is measured. This zone diameter is then compared to established breakpoints to categorize the organism as susceptible, intermediate, or resistant to erythromycin.
Conclusion
Erythromycin gluceptate remains a clinically relevant antibiotic with a well-defined in vitro spectrum of activity, particularly against Gram-positive cocci and atypical pathogens. The standardized methodologies of broth microdilution, agar dilution, and disk diffusion are crucial for accurately determining its efficacy against specific bacterial isolates. The quantitative data presented in this guide serves as a valuable resource for researchers and drug development professionals in the ongoing efforts to understand and combat bacterial infections. Continuous surveillance of erythromycin's in vitro activity is essential to monitor for the emergence of resistance and to guide appropriate clinical use.
References
- 1. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Technical Guide to the Non-Antibiotic Activities of Erythromycin in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin, a well-established macrolide antibiotic, possesses a range of significant biological activities independent of its antimicrobial properties. These non-antibiotic functions, primarily immunomodulatory, anti-inflammatory, and prokinetic, are of growing interest for their therapeutic potential in chronic inflammatory and motility disorders. This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying these effects, supported by quantitative data from various in vitro models. Key activities include the suppression of pro-inflammatory cytokines, modulation of leukocyte behavior, regulation of airway mucus secretion, and agonism of the motilin receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Erythromycin is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus)[1]. Its antibacterial action is achieved by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis[1][2][3]. Beyond this primary function, a substantial body of evidence has demonstrated that erythromycin exerts potent immunomodulatory and prokinetic effects at concentrations achievable in vivo. These actions are particularly relevant in the context of chronic inflammatory airway diseases, such as diffuse panbronchiolitis and chronic sinusitis, where its clinical efficacy appears to extend beyond its ability to eradicate bacteria[4][5]. This guide focuses specifically on the non-antibiotic activities of erythromycin (including its gluceptate salt form) as observed in cellular models, providing the quantitative, mechanistic, and methodological details required for advanced research and development.
Immunomodulatory and Anti-inflammatory Activities
Erythromycin modulates the function of multiple immune and structural cells, leading to a net anti-inflammatory effect. This is achieved through the regulation of cytokine networks, direct effects on leukocyte function, and modulation of airway epithelial cell responses.
Effects on Inflammatory Cytokine Production
Erythromycin has been shown to inhibit the production of key pro-inflammatory cytokines from various cell types in response to inflammatory stimuli.
-
In Whole Blood: In in vitro models using human whole blood stimulated with heat-killed Streptococcus pneumoniae, erythromycin causes a dose-dependent decrease in the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), with significant inhibition observed at concentrations starting at 10⁻⁵ M[6]. At higher concentrations (10⁻³ M), it also inhibits the secretion of IL-10, IL-12, and Interferon-gamma (IFN-γ)[6].
-
In Macrophages: In rat alveolar macrophages stimulated with lipopolysaccharide (LPS), erythromycin reduces the production and secretion of TNF-α and cytokine-induced neutrophil chemoattractants (CINCs), the rat counterparts to human IL-8[7]. Interestingly, this occurs despite a slight upregulation of the corresponding mRNA, suggesting inhibition at a translational or post-translational level[7].
-
In T-Cells: In Jurkat T-cells, erythromycin at concentrations greater than 10⁻⁶ M significantly inhibits the expression of IL-8[8][9].
Modulation of Leukocyte Function
Erythromycin directly influences the behavior of key innate immune cells, particularly neutrophils and macrophages.
-
Neutrophils: A primary anti-inflammatory mechanism of erythromycin is the promotion of neutrophil apoptosis, or programmed cell death, which is crucial for the resolution of inflammation[10]. In cultures of isolated human neutrophils, erythromycin augments apoptosis in a dose-dependent manner, with a maximal effect at concentrations of 10 µg/mL and above[10]. After 12 hours of incubation, 10 µg/mL of erythromycin increased the percentage of apoptotic neutrophils to 79.2% compared to 51.2% in the control medium[10]. It also inhibits the generation of superoxide by neutrophils, with a 50% inhibitory concentration (IC50) of 0.7 mM in a whole-cell system and 0.2 mM in a cell-free system, indicating direct inhibition of NADPH oxidase activity[11]. Furthermore, erythromycin can downregulate the expression of critical cell adhesion molecules (CAMs) such as P-selectin, E-selectin, ICAM-1, and VCAM-1, which are necessary for neutrophil recruitment to sites of inflammation[12].
-
Macrophages: Erythromycin has been found to regulate macrophage function and phenotype. Studies have shown it can ameliorate cigarette smoke-induced oxidative stress in macrophages by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway, which in turn inhibits the pro-inflammatory NF-κB signaling pathway[13][14][15][16][17].
Regulation of Airway Mucus and Defense
In airway epithelial cells, erythromycin modulates mucus production, a key feature of chronic respiratory diseases. It has been shown to block rhinovirus-induced MUC5AC mucin overproduction and hypersecretion in cultured human tracheal epithelial cells[18]. This effect may be mediated by the inhibition of the p44/42 MAPK pathway[18].
Key Signaling Pathways
The immunomodulatory effects of erythromycin are orchestrated through its influence on several critical intracellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-8[19]. Erythromycin has been shown to inhibit the activation of NF-κB in multiple cell types. In T-cells, it inhibits the DNA-binding activity of NF-κB at concentrations between 10⁻⁷ M and 10⁻⁵ M[8]. In human bronchial epithelial cells, studies suggest that erythromycin acts downstream of the dissociation of NF-κB from its inhibitor, IκBα, as it does not prevent IκBα degradation[19]. This indicates an interference with the NF-κB complex's activity or nuclear translocation rather than its initial activation step[19].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erythromycin Gluceptate | C44H81NO21 | CID 16051953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulation by macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of erythromycin on human peripheral neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - Li - Journal of Thoracic Disease [jtd.amegroups.org]
- 17. Erythromycin regulates peroxisome proliferator-activated receptor γ to ameliorate cigarette smoke-induced oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Erythromycin attenuates MUC5AC synthesis and secretion in cultured human tracheal cells infected with RV14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin (Gluceptate) as a Motilin Receptor Agonist: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of erythromycin, specifically its gluceptate salt, as a research tool for studying the motilin receptor. Erythromycin, a macrolide antibiotic, is a well-established motilin receptor agonist and has been instrumental in elucidating the physiological roles of motilin and its receptor in gastrointestinal (GI) motility.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: Erythromycin as a Motilide
Erythromycin's prokinetic properties stem from its fortuitous ability to bind to and activate the motilin receptor (MTLR), a G protein-coupled receptor (GPCR).[2][3] This action mimics the endogenous ligand, motilin, a 22-amino acid peptide that regulates the migrating motor complex (MMC), a pattern of electromechanical activity in the GI tract during fasting.[2][3] Compounds like erythromycin that are macrolide antibiotics and also act as motilin agonists are termed "motilides".[3] The study of erythromycin has been pivotal in understanding the role of motilin in gastric emptying and in the development of novel prokinetic agents.[1][2]
Mechanism of Action and Signaling Pathway
Erythromycin binds to the motilin receptor, which is predominantly expressed on smooth muscle cells and enteric neurons of the stomach and small intestine.[3] The motilin receptor is primarily coupled to the Gq/11 and G12/13 families of G proteins.[4][5]
Activation of the motilin receptor by erythromycin initiates a downstream signaling cascade:
-
Gq/11 Pathway: Upon receptor activation, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the contraction of smooth muscle cells.[4]
-
G12/13 Pathway and RhoA Activation: The motilin receptor also couples to G12/13 proteins, which activate the small GTPase RhoA.[1][4] Activated RhoA, in turn, activates Rho-kinase. Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain. This "calcium sensitization" enhances the contractile force of the smooth muscle at a given intracellular Ca2+ concentration.[1]
This dual signaling pathway results in potent and sustained smooth muscle contraction, which is the basis for erythromycin's prokinetic effects.
Caption: Motilin receptor signaling pathway activated by erythromycin.
Quantitative Data
The following tables summarize the quantitative data for erythromycin and motilin at the motilin receptor from various published studies. It is important to note the differences in experimental systems (e.g., species, tissue, recombinant vs. native receptors) as these can influence the measured values.
Table 1: Receptor Binding Affinity and Density
| Ligand | Preparation | Radioligand | Kd / IC50 / Ki | Bmax (fmol/mg protein) | Reference(s) |
| Motilin | Rabbit colonic smooth muscle homogenates | [125I]motilin | Kd: 0.31 nM | 41 ± 3 | [6] |
| Motilin | Rabbit colon smooth muscle homogenates | [125I]motilin | Kd: 0.53 ± 0.10 nM | 48 ± 6 | [7] |
| Erythromycin | Rabbit colonic smooth muscle homogenates | [125I]motilin | Ki: 84.0 nM | Not reported | [6] |
| Erythromycin | Rabbit duodenal smooth muscle membranes | [125I]motilin | IC50: 1.3 x 10-7 M (130 nM) | Not reported | [8] |
Table 2: Functional Potency and Efficacy
| Agonist | Assay | Preparation | EC50 | Efficacy | Reference(s) |
| Motilin | Muscle Contraction | Isolated rabbit colon myocytes | 63 ± 13 pM | Peak shortening: 26.8 ± 0.9% | [7] |
| Erythromycin | Muscle Contraction | Isolated rabbit colon myocytes | 30 ± 17 pM | Peak shortening: 24.1 ± 0.8% | [7] |
| Erythromycin | Muscle Contraction | Rabbit duodenal smooth muscle strips | 2.0 x 10-6 M (2 µM) | 50% of max. response to acetylcholine | [8] |
| Erythromycin | Inhibition of Reflex Contractions | Guinea pig small intestine | 84 µM | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize erythromycin as a motilin receptor agonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd, Ki) and density (Bmax) of ligands to the motilin receptor.
Objective: To quantify the binding of erythromycin to the motilin receptor.
Materials:
-
Tissue homogenates (e.g., rabbit antral smooth muscle) or cell membranes from cells expressing the motilin receptor.
-
Radioligand: [125I]-motilin.
-
Unlabeled ligands: Erythromycin gluceptate, unlabeled motilin.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes + [125I]-motilin.
-
Non-specific Binding: Membranes + [125I]-motilin + a high concentration of unlabeled motilin (e.g., 1 µM).
-
Competition Binding: Membranes + [125I]-motilin + varying concentrations of erythromycin.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of erythromycin to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of erythromycin in activating the motilin receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human motilin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Erythromycin gluceptate and other test compounds.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the motilin receptor-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of erythromycin in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the erythromycin solutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of erythromycin.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Gastric Emptying Assay (Phenol Red Method)
This assay measures the rate of gastric emptying in animal models to assess the prokinetic effects of erythromycin.
Objective: To evaluate the in vivo efficacy of erythromycin in promoting gastric emptying.
Materials:
-
Mice or rats, fasted overnight with free access to water.
-
Test meal: 1.5% methylcellulose in water containing 0.05% phenol red (a non-absorbable marker).[10]
-
Erythromycin gluceptate solution for administration (e.g., intraperitoneal injection).
-
0.1 N NaOH.
-
Spectrophotometer.
Procedure:
-
Dosing: Administer erythromycin or vehicle to the fasted animals at a specific time before the test meal.
-
Meal Administration: Administer a fixed volume of the phenol red-containing test meal via oral gavage.[10]
-
Gastric Emptying Period: At a predetermined time after meal administration (e.g., 20 minutes), euthanize the animals.
-
Sample Collection: Clamp the pylorus and cardia, and carefully excise the stomach.
-
Phenol Red Extraction: Homogenize the stomach in 0.1 N NaOH to extract the phenol red. Centrifuge the homogenate to pellet any debris.
-
Quantification: Measure the absorbance of the supernatant at 560 nm. A standard curve of phenol red in 0.1 N NaOH is used to determine the amount of phenol red remaining in the stomach.
-
Data Analysis:
-
Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - (Amount of phenol red in stomach / Average amount of phenol red in stomachs at time 0)) * 100
-
Compare the gastric emptying rates between the erythromycin-treated and vehicle-treated groups.
-
Caption: A typical experimental workflow for characterizing a motilin receptor agonist.
Conclusion
Erythromycin (gluceptate) remains an invaluable tool for researchers studying the motilin receptor and its role in GI physiology. Its well-characterized mechanism of action, established signaling pathways, and potent prokinetic effects make it an excellent positive control and pharmacological probe. This guide provides a comprehensive resource for the effective utilization of erythromycin in motilin receptor research, from in vitro binding and functional assays to in vivo models of gastric motility. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at furthering our understanding of this important therapeutic target.
References
- 1. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]
- 3. reprocell.com [reprocell.com]
- 4. G Protein–Coupled Receptor and RhoA-Stimulated Transcriptional Responses: Links to Inflammation, Differentiation, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin contracts rabbit colon myocytes via occupation of motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-regulation of motilin receptors on rabbit colon myocytes by chronic oral erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin inhibits contractions of nerve-muscle preparations of the guinea pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
Investigating the Anti-inflammatory Properties of Erythromycin Gluceptate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin, a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a substantial body of evidence has demonstrated its significant anti-inflammatory and immunomodulatory effects, independent of its antibacterial action.[1][2][3] This technical guide provides an in-depth review of the anti-inflammatory properties of Erythromycin, with a focus on the active moiety relevant to the gluceptate salt form. It consolidates key quantitative data from various preclinical and clinical studies, details common experimental protocols for investigation, and visualizes the core signaling pathways modulated by this versatile compound. The primary mechanisms of action include the downregulation of pro-inflammatory cytokines, inhibition of inflammatory cell recruitment and activity, and modulation of critical intracellular signaling cascades such as NF-κB and MAPK.[4][5][6] This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Erythromycin in inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
Erythromycin exerts its anti-inflammatory effects through a multi-faceted approach, targeting several key stages of the inflammatory cascade. These actions are observed at concentrations achievable in clinical settings.[7]
-
Inhibition of Pro-inflammatory Cytokine Production: Erythromycin has been shown to significantly reduce the production and expression of key pro-inflammatory cytokines. Several studies have demonstrated its ability to inhibit the gene expression and release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[8][9][10][11] It also attenuates the production of Tumor Necrosis Factor-alpha (TNF-α).[2][7] This suppression of chemical messengers is crucial in dampening the overall inflammatory response.
-
Downregulation of Cell Adhesion Molecules: A critical step in inflammation is the recruitment of leukocytes to the site of injury. Erythromycin inhibits this process by downregulating the expression of cell adhesion molecules (CAMs) on endothelial cells. In vivo studies have shown that Erythromycin pretreatment prevents the upregulation of P-selectin, E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1) mRNA.[4][12] This reduction in adhesion molecules leads to a marked decrease in leukocyte rolling, adhesion, and emigration into tissues.[4][12]
-
Modulation of Inflammatory Cell Function: Erythromycin directly affects the function of key inflammatory cells, particularly neutrophils. It has been found to accelerate neutrophil apoptosis (programmed cell death), which helps in the resolution of inflammation.[8] Furthermore, Erythromycin can inhibit the superoxide generation of neutrophils by targeting the activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS).[13][14] It also suppresses the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for inflammatory cell migration.[15]
-
Upregulation of Anti-inflammatory Mediators: Recent research has uncovered that Erythromycin's anti-inflammatory action is also mediated by the upregulation of homeostatic proteins. One such protein is Developmental Endothelial Locus-1 (DEL-1), which acts as an endogenous inhibitor of neutrophil recruitment. Erythromycin has been shown to induce DEL-1 transcription, thereby actively suppressing neutrophil infiltration in models of acute lung injury and periodontitis.[16][17][18]
Modulation of Intracellular Signaling Pathways
Erythromycin's effects on cytokine production and cell function are rooted in its ability to interfere with critical intracellular signaling pathways that regulate inflammatory gene expression.
The NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. Erythromycin has been consistently shown to suppress the activation of NF-κB.[5][19][20] Interestingly, its mechanism does not appear to involve preventing the degradation of the inhibitory protein IκBα.[1][5] Instead, evidence suggests that Erythromycin acts downstream of IκBα dissociation, possibly interfering with the nuclear translocation or DNA-binding activity of the NF-κB complex.[1][5] This inhibitory action is independent of its antibacterial properties.[1]
Caption: Erythromycin inhibits the NF-κB pathway downstream of IκBα degradation.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for regulating cellular processes like proliferation and apoptosis. The Extracellular signal-Regulated Kinase (ERK) pathway, a key MAPK cascade, has been implicated in the pathology of inflammatory conditions like nasal polyposis. Studies have shown that Erythromycin can inhibit the proliferation of nasal polyp-derived cells and induce apoptosis by suppressing the activation of the ERK/MAPK signaling pathway.[6] This is achieved by downregulating the expression of phosphorylated MEK1 and ERK1, key kinases in this cascade.[6] Other research indicates Erythromycin can also inhibit the JNK/c-Jun pathway, another branch of the MAPK family.[21]
Caption: Erythromycin inhibits phosphorylation of MEK and ERK in the MAPK pathway.
Quantitative Data Summary
The anti-inflammatory efficacy of Erythromycin has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo models.
Table 1: Summary of In Vitro Anti-inflammatory Effects
| Cell Type / System | Stimulus | Erythromycin Conc. | Observed Effect | Quantitative Result | Citation(s) |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | Inhibition of TNF & IL-6 | Significant inhibition | [7] |
| Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁴ M | Inhibition of IFN-γ | Significant inhibition | [7] |
| Human PMNLs | P. acnes | Sub-MIC | Reduction of ROS release | Significant inhibition | [14] |
| Human T cells | PMA + Calcium Ionophore | >10⁻⁶ M | Inhibition of IL-8 expression | Significant inhibition | [11][22] |
| Human Jurkat T cells | TNF-α | Concentration-dependent | Inhibition of RANKL & NF-κB | Significant correlation | [20] |
| U937 Monocytes | - | Concentration-dependent | Downregulation of MMP-9 mRNA | Dose-dependent reduction | [15] |
| Human Lung Fibroblasts | IL-1β or TNF-α | - | Attenuated eotaxin release | Significant suppression | [23] |
| Cell-free system | Sodium Lauryl Sulfate | 0.2 mM | Inhibition of NADPH oxidase | 50% inhibition (IC₅₀) | [13] |
Table 2: Summary of In Vivo Anti-inflammatory Effects
| Animal Model | Inflammatory Challenge | Erythromycin Dosage | Observed Effect | Quantitative Result | Citation(s) |
| Rat | LPS (intratracheal) | 30 mg/kg/day for 1 week | Reduced neutrophil count in BALF | Significant reduction | [4][12] |
| Rat | LPS exposure of mesentery | 30 mg/kg/day for 1 week | Inhibition of leukocyte rolling | 100% inhibition | [4][12] |
| Rat | LPS exposure of mesentery | 30 mg/kg/day for 1 week | Inhibition of leukocyte adhesion | 93% inhibition | [4][12] |
| Rat | LPS exposure of mesentery | 30 mg/kg/day for 1 week | Inhibition of leukocyte emigration | 95% inhibition | [4][12] |
| Rat | Adjuvant-induced arthritis | 5, 10, 15 mg/kg | Inhibition of lysosomal enzyme release | Significant (p < 0.01), dose-dependent | [24] |
| Mouse | P. acnes culture supernatant | Sub-MIC treatment of culture | Reduction of neutrophil chemotaxis | 58.3% reduction in NCF production | [14] |
| COPD Patients | Chronic Inflammation | 6 months treatment | Reduction of exacerbations | 35% reduction in relative risk | [25] |
| COPD Patients | Chronic Inflammation | 6 months treatment | Reduction of sputum neutrophils | Significant reduction | [25] |
Key Experimental Protocols
Investigating the anti-inflammatory properties of a compound like Erythromycin requires robust and reproducible experimental models. Below are detailed methodologies for commonly cited experiments.
In Vivo Model: LPS-Induced Lung Injury in Rats
This model is used to evaluate the effect of an agent on acute neutrophilic inflammation in the lungs.[4][12]
-
Animal Preparation: Male Wistar rats (200-250g) are used. Animals are housed under standard conditions with free access to food and water.
-
Drug Administration: A treatment group receives Erythromycin (e.g., 30 mg/kg/day, intraperitoneally) for a predefined period (e.g., 7 days). A control group receives a vehicle (e.g., saline).
-
Induction of Inflammation: On the final day of treatment, animals are anesthetized. A small incision is made in the neck to expose the trachea. Lipopolysaccharide (LPS from E. coli, e.g., 0.4 mg/kg) in saline is instilled directly into the trachea.
-
Sample Collection (4-6 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged multiple times with sterile saline via a tracheal cannula. The recovered fluid (BALF) is collected.
-
Lung Tissue: Lungs are perfused with saline to remove blood, then harvested. One lung may be snap-frozen for molecular analysis (RT-PCR, Western blot), while the other is fixed in formalin for histology.
-
-
Analysis:
-
Cell Counts: Total and differential cell counts (neutrophils, macrophages) are performed on the BALF using a hemocytometer and stained cytospins.
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are assayed for MPO activity, a marker of neutrophil accumulation.
-
Cytokine Analysis: Levels of TNF-α, IL-6, etc., in the BALF are measured using ELISA kits.
-
Gene Expression: mRNA expression of adhesion molecules (ICAM-1, VCAM-1) in lung tissue is quantified using RT-PCR.[12]
-
Caption: A typical experimental workflow for assessing in vivo anti-inflammatory effects.
In Vitro Model: NF-κB Activation in Bronchial Epithelial Cells
This assay determines if a compound can inhibit the activation and nuclear translocation of the NF-κB transcription factor in response to an inflammatory stimulus.[1][5]
-
Cell Culture: A human bronchial epithelial cell line (e.g., BET-1A) is cultured to ~80% confluency in appropriate media.
-
Pre-treatment: Cells are pre-incubated with various concentrations of Erythromycin (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle for a specified time (e.g., 24 hours).
-
Stimulation: Cells are stimulated with an inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 10-30 minutes) to induce NF-κB activation.
-
Nuclear Extraction: Following stimulation, cells are harvested, and nuclear and cytoplasmic protein fractions are carefully isolated using a nuclear extraction kit. Protein concentration is determined by a BCA or Bradford assay.
-
Western Blot for IκBα Degradation:
-
Cytoplasmic extracts are run on an SDS-PAGE gel and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against IκBα to assess its degradation (a key step in NF-κB activation). A loading control (e.g., β-actin) is also probed.
-
Erythromycin is not expected to inhibit this step.[1]
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Nuclear extracts are incubated with a radiolabeled or biotin-labeled DNA probe containing the NF-κB consensus binding sequence.
-
The protein-DNA complexes are separated on a non-denaturing polyacrylamide gel.
-
The gel is dried and exposed to X-ray film or imaged. A decrease in the shifted band in Erythromycin-treated samples indicates inhibition of NF-κB DNA-binding activity.
-
Conclusion and Future Directions
Erythromycin gluceptate, through its active Erythromycin moiety, possesses potent and clinically relevant anti-inflammatory properties that are distinct from its antibiotic activity. Its ability to modulate the NF-κB and MAPK signaling pathways, reduce pro-inflammatory cytokine production, and limit the recruitment and activation of neutrophils provides a strong rationale for its use and further development in the treatment of chronic inflammatory diseases such as COPD, chronic sinusitis, and nasal polyposis.[8][25] Future research should focus on further elucidating the precise molecular targets within these signaling cascades and exploring the therapeutic potential of novel, non-antibacterial macrolide derivatives to maximize anti-inflammatory benefits while minimizing the risk of antibiotic resistance.[1] The development of targeted delivery systems to enhance drug concentration at inflammatory sites could also represent a promising avenue for future investigation.
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory action of erythromycin. Its inhibitory effect on neutrophil NADPH oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of erythromycin and tetracycline on Propionibacterium acnes induced production of chemotactic factors and reactive oxygen species by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of erythromycin on matrix metalloproteinase-9 and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]
- 17. researchgate.net [researchgate.net]
- 18. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro effects of erythromycin on RANKL and nuclear factor-kappa B by human TNF-alpha stimulated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Erythromycin reverses cigarette smoke extract-induced corticosteroid insensitivity by inhibition of the JNK/c-Jun pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Erythromycin modulates eosinophil chemotactic cytokine production by human lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative studies on the effects of erythromycin A and azithromycin upon extracellular release of lysosomal enzymes in inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
Methodological & Application
Application Notes and Protocols: Erythromycin (Gluceptate) as a Selection Agent in Molecular Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its primary mode of action is the inhibition of protein synthesis in susceptible bacteria.[1][2] This characteristic allows for its use as a potent selection agent in molecular cloning and genetic engineering. By incorporating an erythromycin resistance gene into a cloning vector, researchers can effectively select for cells that have successfully taken up the recombinant plasmid. Erythromycin gluceptate is a salt form of erythromycin that is readily soluble and suitable for preparing stock solutions for use in culture media.[3] These notes provide detailed information and protocols for using erythromycin gluceptate as a selection agent.
Mechanism of Action of Erythromycin
Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome.[4] It specifically binds to the 50S subunit of the bacterial 70S ribosome, near the exit tunnel where the nascent polypeptide chain emerges.[5] This binding physically obstructs the tunnel, halting the elongation phase of protein synthesis after the first few amino acids have been joined.[5][6] This action effectively stops the growth and replication of susceptible bacteria.[7]
Caption: Mechanism of Erythromycin's bacteriostatic action.
Mechanism of Resistance
Bacterial resistance to erythromycin in a molecular cloning context is typically conferred by specific resistance genes encoded on the plasmid vector. The most common mechanism is the modification of the ribosomal target site.[8] Genes such as those in the erm (erythromycin resistance methylase) class, like ermB or ermE, encode methyltransferase enzymes.[9][10] These enzymes add one or two methyl groups to a specific adenine residue within the 23S rRNA component of the 50S ribosomal subunit. This methylation reduces the binding affinity of erythromycin to the ribosome, allowing protein synthesis to proceed even in the presence of the antibiotic.[10]
Caption: Action of the erm gene in conferring resistance.
Application in Molecular Cloning
In a typical cloning workflow, a gene of interest is ligated into a plasmid vector that contains an erythromycin resistance gene as a selectable marker. This recombinant plasmid is then introduced into a host organism, usually E. coli, through transformation. The transformed cells are plated on a solid medium containing erythromycin. Only the cells that have successfully taken up the plasmid will express the resistance gene, survive, and form colonies. Untransformed cells will be unable to grow and will be eliminated.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. Erythromycin Gluceptate | C44H81NO21 | CID 16051953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Cloning of erythromycin-resistance determinants and replication origins from indigenous plasmids of Lactobacillus reuteri for potential use in construction of cloning vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Erythromycin Gluceptate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit.[1] This action prevents the translocation step of protein synthesis, leading to a bacteriostatic effect. Erythromycin gluceptate is a water-soluble salt of erythromycin, often used for intravenous administration. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This application note provides a detailed protocol for determining the MIC of erythromycin gluceptate using the broth microdilution method, a widely used and reliable technique.[4][5] This method is adaptable for testing a variety of aerobic bacteria.
Principle of the Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold dilutions of erythromycin gluceptate in a liquid growth medium in a 96-well microtiter plate.[2][6] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).[2][5]
Materials and Reagents
-
Erythromycin gluceptate (analytical grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Test bacterial strains (e.g., clinical isolates)
-
Quality Control (QC) bacterial strains:
Experimental Protocol
Preparation of Erythromycin Gluceptate Stock Solution
-
Calculate the amount of erythromycin gluceptate powder needed. The potency of the powder, provided by the manufacturer, must be taken into account. The following formula can be used:
-
Prepare a 1280 µg/mL stock solution. For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 800 µg/mg, you would need:
-
Dissolve the calculated weight of erythromycin gluceptate powder in a suitable solvent. Erythromycin gluceptate is water-soluble. Use sterile distilled water or a buffer as appropriate. Ensure complete dissolution.
-
Sterilize the stock solution. Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Subculture the test and QC strains. From a stock culture, streak the bacterial strains onto a suitable non-selective agar medium (e.g., Tryptic Soy Agar or Blood Agar) and incubate for 18-24 hours at 35 ± 2°C.
-
Prepare a bacterial suspension. Select 3-5 well-isolated colonies of similar morphology and transfer them to a tube containing 4-5 mL of sterile saline or PBS.
-
Standardize the inoculum density. Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Use a spectrophotometer (at 625 nm, absorbance should be 0.08-0.13) or a nephelometer for accurate standardization.
-
Dilute the standardized suspension. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension into the broth.
Broth Microdilution Procedure
-
Dispense the diluent. Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Prepare the serial dilutions.
-
Add 50 µL of the 1280 µg/mL erythromycin gluceptate stock solution to the first well of each row to be tested. This will result in a total volume of 100 µL and a concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix by pipetting up and down.
-
Continue this serial dilution across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL after inoculation).
-
-
Inoculate the plate. Add 50 µL of the diluted bacterial suspension (prepared in step 4.2.4) to each well, resulting in a final volume of 100 µL.
-
Include controls.
-
Growth Control: A well containing 100 µL of CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing 100 µL of CAMHB only.
-
-
Incubate the plate. Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
Examine the control wells. The sterility control well should show no growth, and the growth control well should show distinct turbidity.
-
Determine the MIC. The MIC is the lowest concentration of erythromycin gluceptate that completely inhibits visible growth of the organism.[4] This can be observed as the first clear well in the dilution series.
-
Quality Control. The MIC values for the QC strains must fall within the acceptable ranges specified by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]
Data Presentation
Summarize the quantitative MIC data in a clear and structured table for easy comparison.
| Microorganism | Erythromycin Gluceptate MIC (µg/mL) | CLSI/EUCAST Interpretive Criteria (µg/mL) | Interpretation |
| Staphylococcus aureus ATCC® 29213™ | 0.5 | ≤0.25 (S), 0.5-4 (I), ≥8 (R) | Intermediate |
| Enterococcus faecalis ATCC® 29212™ | 2 | ≤0.25 (S), 0.5-4 (I), ≥8 (R) | Intermediate |
| Clinical Isolate 1 | 0.125 | ≤0.25 (S), 0.5-4 (I), ≥8 (R) | Susceptible |
| Clinical Isolate 2 | 8 | ≤0.25 (S), 0.5-4 (I), ≥8 (R) | Resistant |
(Note: Interpretive criteria can vary and should be referenced from the latest CLSI M100 or EUCAST documents.[11][12][13] S=Susceptible, I=Intermediate, R=Resistant)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC determination process.
Caption: Workflow for MIC determination using the broth microdilution method.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| No growth in growth control well | Inoculum too dilute, inactive organism, improper incubation temperature. | Re-standardize inoculum, use a fresh culture, verify incubator temperature. |
| Growth in sterility control well | Contamination of broth, plate, or pipette tips. | Use fresh sterile materials, review aseptic technique. |
| QC strain MIC out of range | Inoculum density incorrect, expired reagents, improper incubation, procedural error. | Repeat the test ensuring all steps are followed correctly. Verify reagent expiration dates and storage conditions. |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | Pipetting error, contamination. | Repeat the assay, paying close attention to pipetting technique. |
| Hazy or faint growth in all wells ("trailing") | The drug may be bacteriostatic, not bactericidal. The endpoint may be difficult to read. | Read the MIC at the lowest concentration where there is a significant reduction in growth compared to the growth control. |
Conclusion
The broth microdilution method is a standardized and reproducible technique for determining the MIC of erythromycin gluceptate. Adherence to established protocols, proper preparation of reagents and inocula, and the use of appropriate quality control strains are critical for obtaining accurate and reliable results. This data is essential for antimicrobial drug development, surveillance of resistance, and guiding clinical therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Can Etest Be Used To Determine Vibrio cholerae Susceptibility to Erythromycin? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma (‘Mesomycoplasma’) hyorhinis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liofilchem.net [liofilchem.net]
- 10. cejph.szu.cz [cejph.szu.cz]
- 11. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nih.org.pk [nih.org.pk]
- 13. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Erythromycin Gluceptate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin is a macrolide antibiotic effective against a wide range of bacteria. Its quantification is crucial in pharmaceutical formulations for ensuring dosage accuracy and therapeutic efficacy. Erythromycin gluceptate is a salt of erythromycin used in pharmaceutical preparations. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of erythromycin from erythromycin gluceptate formulations. The method is based on established principles for erythromycin analysis and is suitable for quality control and research purposes.
Principle of the Method
The method utilizes reverse-phase HPLC with UV detection to separate and quantify erythromycin. The sample containing erythromycin gluceptate is dissolved and diluted, and then injected into the HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and a buffer. The concentration of erythromycin is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Erythromycin Reference Standard (USP or equivalent)
-
Erythromycin Gluceptate sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or purified water)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
The following chromatographic conditions are a robust starting point for the analysis of erythromycin. Method optimization may be required for specific formulations.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 6.5) (40:60 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 215 nm[1] |
| Injection Volume | 20 µL |
Preparation of Solutions
3.4.1. 0.02 M Potassium Phosphate Buffer (pH 6.5)
-
Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.02 M solution.
-
Adjust the pH to 6.5 with diluted orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
3.4.2. Mobile Phase Preparation
-
Mix acetonitrile and 0.02 M Potassium Phosphate Buffer (pH 6.5) in a 40:60 volume ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3.4.3. Standard Solution Preparation
-
Accurately weigh about 25 mg of Erythromycin Reference Standard into a 25 mL volumetric flask.
-
Dissolve in a small amount of methanol and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the sample solutions. A suggested range is 10-100 µg/mL.
3.4.4. Sample Solution Preparation
-
Accurately weigh a quantity of the erythromycin gluceptate sample equivalent to about 25 mg of erythromycin into a 25 mL volumetric flask.
-
Dissolve the sample in a small amount of methanol.[2]
-
Dilute to volume with the mobile phase.[2]
-
Filter the solution through a 0.45 µm membrane filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions at different concentration levels to generate a calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of erythromycin in the sample using the calibration curve generated from the standard solutions.
Data Presentation
Chromatographic Parameters
| Parameter | Value |
| Retention Time of Erythromycin A | ~2.4 minutes[3] |
| Tailing Factor | ~1.2 - 1.3[3] |
| Theoretical Plates | >2000 |
Method Validation Summary
The following table summarizes typical validation parameters for an erythromycin HPLC method. These values should be established during method validation in your laboratory.
| Parameter | Typical Results |
| Linearity (Concentration Range) | 1 µg/mL - 500 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
Visualization
Experimental Workflow
Caption: Workflow for the HPLC quantification of Erythromycin Gluceptate.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of erythromycin in erythromycin gluceptate formulations. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation should be performed in accordance with regulatory guidelines to ensure the suitability of the method for its intended purpose.
References
Application of Erythromycin (Gluceptate) in Anaerobic Microbiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Erythromycin (gluceptate) in the study of anaerobic bacteria. This document includes detailed protocols for susceptibility testing, a summary of its mechanism of action, and quantitative data on its efficacy against various anaerobic species.
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] Its gluceptate salt is freely soluble in water, making it suitable for the preparation of stock solutions for in vitro studies. While effective against a broad spectrum of anaerobic bacteria, the emergence of resistance necessitates susceptibility testing to guide its application.[4][5]
Mechanism of Action
Erythromycin acts as a bacteriostatic agent by reversibly binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation step of protein synthesis and ultimately halting bacterial growth.[1][2][3] This mechanism is specific to bacterial ribosomes, which differ from the 60S and 40S subunits found in mammalian cells.
Caption: Mechanism of erythromycin action on the bacterial ribosome.
Quantitative Data: In Vitro Susceptibility of Anaerobic Bacteria to Erythromycin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of erythromycin against various clinically significant anaerobic bacteria. The data has been compiled from multiple studies and demonstrates the variable susceptibility of different species.
| Anaerobic Species | ATCC Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis | 25285 | 0.012 - >200 | 2.0 - 4.0 | 8.0 - 16.0 | [6][7][8] |
| Clostridium perfringens | 13124 | 0.012 - 3.12 | 0.125 | 0.25 | [6][9] |
| Prevotella melaninogenica | Clinical Isolates | 0.012 - 3.12 | 0.25 | 1.0 | [6][10][11] |
| Fusobacterium nucleatum | 25586 | ≤0.03 - 4.0 | 0.5 | 2.0 | [12][13][14] |
| Peptostreptococcus anaerobius | Clinical Isolates | 0.012 - 3.12 | 0.25 | 1.0 | [6][15][16] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The susceptibility of clinical isolates can vary, and these values should be used as a guide.
Experimental Protocols
Preparation of Erythromycin (Gluceptate) Stock Solution
Erythromycin gluceptate is freely soluble in water, which is the recommended solvent for preparing stock solutions for susceptibility testing.
Materials:
-
Erythromycin gluceptate powder
-
Sterile distilled water
-
Sterile tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sterile filters (0.22 µm pore size)
Procedure:
-
Calculate the required amount of erythromycin gluceptate powder to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL). Use the following formula: Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / [Potency (µg/mg)]
-
Aseptically weigh the calculated amount of erythromycin gluceptate powder.
-
Dissolve the powder in a small amount of sterile distilled water in a sterile container.
-
Bring the solution to the final desired volume with sterile distilled water.
-
Mix thoroughly using a vortex mixer until the powder is completely dissolved.
-
Sterilize the stock solution by filtration through a 0.22 µm filter into a sterile container.
-
Store the stock solution in aliquots at -20°C or below. Stock solutions are typically stable for up to one year at -20°C.[1][2][3]
Agar Dilution Susceptibility Testing Protocol (CLSI Guideline Based)
The agar dilution method is the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[17][18][19][20]
Materials:
-
Anaerobic bacterial isolates
-
Erythromycin stock solution
-
Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood
-
Sterile petri dishes (100 x 15 mm)
-
Sterile pipettes and tubes
-
Inoculum replicator (e.g., Steers replicator)
-
Anaerobic chamber or jars with gas-generating systems
-
McFarland turbidity standards (0.5)
-
Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium perfringens ATCC 13124)[7][9][21][22][23]
Procedure:
-
Preparation of Agar Plates: a. Prepare serial twofold dilutions of the erythromycin stock solution in sterile distilled water to achieve the desired final concentrations in the agar plates (e.g., 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µg/mL). b. Melt the supplemented Brucella agar and cool to 48-50°C in a water bath. c. Add 2 mL of each antibiotic dilution to 18 mL of molten agar in separate sterile tubes to create a 1:10 dilution. Mix gently by inverting the tubes. d. Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. e. Prepare a growth control plate containing no antibiotic. f. Dry the plates with the lids slightly ajar in a laminar flow hood.
-
Inoculum Preparation: a. Subculture the anaerobic isolates onto supplemented Brucella agar plates and incubate under anaerobic conditions for 24-48 hours. b. Select several colonies from the fresh culture and suspend them in a suitable broth (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: a. Transfer the standardized inoculum suspensions to the wells of the inoculum replicator. b. Inoculate the surface of the prepared agar plates, including the growth control plate, with the replicator. Each spot will contain approximately 10⁵ CFU.
-
Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates in an anaerobic chamber or jar at 35-37°C for 48 hours.
-
Reading and Interpretation: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of erythromycin that completely inhibits visible growth, disregarding a faint haze or a single colony.[8] c. Compare the results for the quality control strains with the expected ranges to ensure the validity of the test.
Caption: Experimental workflow for MIC determination by agar dilution.
References
- 1. Erythromycin Stock Solution [novoprolabs.com]
- 2. zellbio.eu [zellbio.eu]
- 3. goldbio.com [goldbio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Erythromycin and anaerobes: in vitro aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility to erythromycin of anaerobes of the genera Bacteroides, Fusobacterium, Sphaerophorus, Veillonella, Clostridium, Corynebacterium, Peptococcus, Peptostreptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrolide accumulation by Bacteroides fragilis ATCC 25285 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic Susceptibility and Resistance Genes in Oral Clinical Isolates of Prevotella intermedia, Prevotella nigrescens, and Prevotella melaninogenica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [farmaciajournal.com]
- 12. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]
- 13. β-Lactamase Production and Antimicrobial Susceptibility of Oral Heterogeneous Fusobacterium nucleatum Populations in Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 20. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 21. CLOSTRIDIUM PERFRINGENS ATCC® 13124 LAB ELITE CRM - 1 Swab - 1 Pass - Alliance Bio Expertise [alliance-bio-expertise.com]
- 22. microbiologics.com [microbiologics.com]
- 23. uniprot.org [uniprot.org]
Application Notes and Protocols for Erythromycin (Gluceptate) in the Treatment of Mycoplasma Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma contamination is a pervasive and often undetected issue in cell culture, with contamination rates estimated to be between 15-35% in continuous cell cultures. These microorganisms, lacking a cell wall, are resistant to common antibiotics like penicillin and can significantly alter cellular physiology, leading to unreliable experimental results and compromised biopharmaceutical products.[1] This document provides a detailed protocol for the use of erythromycin, a macrolide antibiotic, to eradicate Mycoplasma contamination from cell cultures. Erythromycin acts by inhibiting protein synthesis in susceptible bacteria by binding to the 50S subunit of the bacterial ribosome.[2][3][4]
Data Presentation: Erythromycin and Other Anti-Mycoplasma Agents
The following tables summarize key quantitative data for anti-Mycoplasma treatments. It is important to note that the efficacy of any treatment can be cell line and Mycoplasma species-dependent.
| Antibiotic Class | Mechanism of Action | Target |
| Macrolides (e.g., Erythromycin) | Inhibit protein synthesis | 50S ribosomal subunit |
| Tetracyclines (e.g., Minocycline) | Inhibit protein synthesis | 30S and 50S ribosomal subunits |
| Quinolones (e.g., Ciprofloxacin) | Inhibit DNA replication | DNA gyrase and topoisomerase IV |
Table 1: Mechanism of Action of Common Anti-Mycoplasma Antibiotics.[5][6][7]
| Antibiotic/Treatment | Recommended Concentration | Treatment Duration | Efficacy |
| Erythromycin | 10-50 µg/mL | 2-3 weeks | Moderate |
| Ciprofloxacin | 10 µg/mL | 2 weeks | ~70% clearance |
| Enrofloxacin (Baytril) | 25 µg/mL | 2 weeks | Highly effective |
| BM-Cyclin (Tiamulin & Minocycline) | 10 µg/mL & 5 µg/mL | 3 weeks (alternating) | Highly effective |
| Plasmocin™ | 25 µg/mL | 2 weeks | Highly effective |
Table 2: Comparison of Common Anti-Mycoplasma Treatments.[7][8][9][10][11]
Experimental Protocols
Protocol 1: Detection of Mycoplasma Contamination by PCR
This protocol outlines a standard PCR-based method for detecting Mycoplasma contamination.
Materials:
-
Cell culture supernatant
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Positive control (Mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermocycler
-
Gel electrophoresis equipment
Procedure:
-
Culture cells to high density and let them sit in unchanged media for at least 3-5 days to increase the Mycoplasma titer.[11]
-
Collect 100 µL to 1 mL of the cell culture supernatant.
-
Centrifuge the supernatant at high speed for 10 minutes to pellet any cells and debris.[11]
-
Prepare the PCR master mix according to the manufacturer's instructions, including the Mycoplasma-specific primers.
-
Add 5 µL of the supernatant to a PCR tube containing the master mix.[11]
-
Prepare a positive control using a known Mycoplasma DNA template and a negative control using nuclease-free water.
-
Run the PCR reaction using a validated thermocycler program. A touchdown PCR protocol can increase sensitivity.
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination.
Protocol 2: Eradication of Mycoplasma using Erythromycin (Gluceptate)
This protocol describes the treatment of Mycoplasma-contaminated cell cultures with erythromycin. Note that while erythromycin can be effective, some Mycoplasma strains may exhibit resistance.[5]
Materials:
-
Mycoplasma-contaminated cell culture
-
Standard growth medium appropriate for the cell line
-
Erythromycin gluceptate (or erythromycin base)
-
Sterile, nuclease-free water or appropriate solvent for stock solution
-
Sterile microcentrifuge tubes and pipettes
Procedure:
-
Preparation of Erythromycin Stock Solution:
-
Prepare a stock solution of erythromycin at 10 mg/mL in a suitable solvent (e.g., ethanol or sterile water, depending on the specific product formulation).[12]
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Treatment of Contaminated Cells:
-
Thaw the contaminated cell line and culture as usual.
-
Once the cells are actively dividing, remove the existing medium and replace it with fresh growth medium supplemented with erythromycin at a final concentration of 10-50 µg/mL.
-
Culture the cells in the presence of erythromycin for 2-3 weeks.
-
Change the medium with fresh erythromycin-containing medium every 2-3 days.
-
During treatment, it is not uncommon for cells to proliferate more slowly or show morphological changes.[11]
-
-
Post-Treatment Recovery and Verification:
-
After the treatment period, culture the cells for at least two additional weeks in antibiotic-free medium. This includes penicillin and streptomycin.[9]
-
Some cells may enter a crisis phase post-treatment before recovering.[9]
-
Re-test the cell culture for the presence of Mycoplasma using a sensitive detection method, such as the PCR protocol described above.
-
It is recommended to perform at least two different detection methods to confirm eradication.[5]
-
If the culture tests negative, it can be considered cleared of Mycoplasma. Cryopreserve a stock of the cleaned cell line immediately.
-
If the culture remains positive, the Mycoplasma strain may be resistant to erythromycin, and an alternative antibiotic should be considered.
-
Visualizations
Caption: Experimental workflow for the eradication of Mycoplasma contamination.
Caption: Mechanism of action of Erythromycin in Mycoplasma.
Caption: General effects of Mycoplasma contamination on host cells.
References
- 1. media.tghn.org [media.tghn.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. Mycoplasma Infections (Mycoplasma pneumoniae) Medication: Antibiotics, Tetracyclines [emedicine.medscape.com]
- 5. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. dkfz.de [dkfz.de]
- 10. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portals.broadinstitute.org [portals.broadinstitute.org]
- 12. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Erythromycin (Gluceptate) in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Erythromycin, with a focus on its gluceptate salt, in primary neuronal cell culture studies. The information presented is intended to guide research into the neuroprotective and anti-inflammatory properties of this macrolide antibiotic.
Introduction
Erythromycin, a well-established macrolide antibiotic, has garnered significant interest for its non-antibiotic properties, including potent anti-inflammatory and immunomodulatory effects.[1][2] Emerging research has highlighted its neuroprotective potential, making it a candidate for investigation in models of neurological disorders and injury.[3][4] In primary neuronal cell cultures, erythromycin has been shown to mitigate neuronal damage caused by stressors such as oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia.[3] The underlying mechanisms for this neuroprotection appear to be linked to its ability to suppress oxidative stress and inflammatory responses.[3][4]
While erythromycin base has poor water solubility, its salt forms, such as gluceptate and lactobionate, are more soluble and suitable for use in aqueous solutions like cell culture media.[5][6] These salt forms are often used interchangeably in parenteral and in vitro applications.
Applications in Primary Neuronal Culture
-
Neuroprotection Studies: Assessing the ability of erythromycin to protect primary neurons from various insults, including excitotoxicity, oxidative stress, and apoptosis. A key application is in models of ischemic injury using oxygen-glucose deprivation (OGD).[3]
-
Anti-inflammatory Research: Investigating the mechanisms by which erythromycin modulates inflammatory responses in the central nervous system, for instance, by examining its effect on microglial activation and the production of pro-inflammatory cytokines like TNF-α.[3][4]
-
Signal Transduction Pathway Analysis: Elucidating the molecular pathways affected by erythromycin in neurons, such as the NF-κB and PI3K-mTOR signaling cascades, to understand its mode of action.[7][8]
-
Neurite Outgrowth and Neuronal Morphology: Evaluating the impact of erythromycin on neuronal development, plasticity, and regeneration by analyzing changes in neurite length and complexity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of erythromycin in neuronal models.
Table 1: Neuroprotective Effects of Erythromycin in an In Vitro Ischemia Model
| Parameter | Model System | Erythromycin Concentration | Observation | Reference |
| Cell Death | Primary cortical neurons (rat) subjected to 3h OGD | 100 µM | Significantly reduced cell death | [3] |
| Oxidative Stress (4-HNE accumulation) | Primary cortical neurons (rat) subjected to 3h OGD | 100 µM | Significantly suppressed | [3] |
| Oxidative Stress (8-OHdG accumulation) | Primary cortical neurons (rat) subjected to 3h OGD | 100 µM | Significantly suppressed | [3] |
| Inflammation (Iba-1 expression) | Primary cortical neurons (rat) subjected to 3h OGD | 100 µM | Markedly reduced | [3] |
| Inflammation (TNF-α expression) | Primary cortical neurons (rat) subjected to 3h OGD | 100 µM | Markedly reduced | [3] |
Table 2: Anti-inflammatory Effects of Erythromycin
| Parameter | Model System | Erythromycin Concentration | Observation | Reference |
| IL-8 Expression | Human T-cells | >1 µM | Significantly inhibited | [8] |
| NF-κB DNA-binding activity | Human T-cells | 100 nM - 10 µM | Inhibited | [8] |
| IL-8 NF-κB transcription | Human T-cells | 10 µM | Inhibited by 37% | [8] |
| Neutrophil NADPH oxidase activity | Human neutrophils | 0.2 mM (cell-free) / 0.7 mM (whole-cell) | 50% inhibition | [9] |
Experimental Protocols
Here we provide detailed protocols for the use of erythromycin gluceptate in primary neuronal cell culture, from initial cell plating to the assessment of neuroprotection and neurite outgrowth.
Protocol 1: Preparation of Erythromycin Gluceptate Stock Solution
Erythromycin base is poorly soluble in water (approx. 2 mg/mL).[10] The gluceptate salt offers improved solubility. For experimental consistency, it is recommended to prepare a concentrated stock solution in a suitable solvent and dilute it to the final working concentration in the cell culture medium.
Materials:
-
Erythromycin gluceptate powder
-
Sterile 95% Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of erythromycin gluceptate powder. For example, to prepare a 50 mg/mL stock solution, weigh 50 mg.
-
Dissolve the powder in 1 mL of 95% ethanol or high-quality DMSO.[2][11] Ensure complete dissolution by gentle vortexing.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Note: When diluting the stock solution in culture medium, ensure the final concentration of the solvent (ethanol or DMSO) is non-toxic to the neurons (typically <0.1%).
Protocol 2: Primary Cortical Neuron Culture (Rat)
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rats.[3][12][13]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium or equivalent
-
Papain and DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine and Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Procedure:
-
Coating Culture Surfaces:
-
Coat culture plates or coverslips with 100 µg/mL poly-D-lysine in sterile water overnight in a 37°C incubator.
-
Wash three times with sterile water and allow to dry completely.
-
Apply 10 µg/mL laminin in sterile PBS and incubate for at least 2 hours at 37°C before plating cells.[3]
-
-
Dissection and Dissociation:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the E18 embryos and isolate the cerebral cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C for 20-30 minutes to dissociate the tissue.[12]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in pre-warmed complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 2-3 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
-
Protocol 3: Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol describes how to induce an ischemic-like injury in primary neuronal cultures and assess the neuroprotective effect of erythromycin.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
Erythromycin gluceptate stock solution
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (e.g., with 95% N2, 5% CO2)
-
Reagents for viability assays (e.g., MTT or LDH assay kits)
Procedure:
-
Erythromycin Pre-treatment:
-
Prepare complete culture medium containing the desired final concentrations of erythromycin (e.g., 10 µM and 100 µM).[3] Include a vehicle control (medium with the same final concentration of ethanol or DMSO as the erythromycin-treated wells).
-
Replace the medium in the neuronal cultures with the erythromycin-containing or vehicle control medium.
-
Incubate for a pre-determined period (e.g., 1 to 24 hours) prior to OGD.
-
-
Oxygen-Glucose Deprivation:
-
Warm the glucose-free medium to 37°C and equilibrate it within the hypoxic chamber for at least 1 hour to deoxygenate.
-
Remove the pre-treatment medium from the cells and wash once with the deoxygenated, glucose-free medium.
-
Add the deoxygenated, glucose-free medium to the cells and place the culture plates in the hypoxic chamber for the desired duration (e.g., 3 hours).[3]
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Aspirate the OGD medium and replace it with fresh, pre-warmed complete Neurobasal medium (without erythromycin).
-
Return the cultures to the standard incubator (37°C, 5% CO2) for a recovery period (e.g., 24 hours).
-
-
Assessment of Neuronal Viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[4][14] Add MTT reagent to the culture medium, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell membrane disruption.[4][7][14][15] Collect the culture supernatant and measure LDH activity using a commercially available kit.
-
Protocol 4: Neurite Outgrowth Assay
This protocol is for assessing the effect of erythromycin on neuronal morphology.
Materials:
-
Primary neuronal cultures treated with erythromycin for a desired duration.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100).
-
Blocking solution (e.g., PBS with 5% normal goat serum).
-
Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III tubulin).
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope and image analysis software.
Procedure:
-
Immunocytochemistry:
-
Fix the treated neuronal cultures with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-MAP2) diluted in blocking solution overnight at 4°C.[16]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. karger.com [karger.com]
- 2. zellbio.eu [zellbio.eu]
- 3. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 4. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Troubleshooting Erythromycin (gluceptate) instability in acidic media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability of erythromycin (gluceptate) in acidic media during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my erythromycin (gluceptate) solution unstable in acidic conditions?
Erythromycin is inherently susceptible to degradation in acidic environments.[1][2][3][4][5] The primary cause of this instability is the acid-catalyzed intramolecular cyclization and dehydration reactions involving the erythromycin molecule.[6][7] This leads to the formation of inactive degradation products, compromising the efficacy of your experimental solution.[6]
Q2: What is the degradation pathway of erythromycin in acidic media?
Contrary to older models, the degradation of erythromycin A in acidic aqueous solution does not primarily result in anhydroerythromycin A as a final degradation product. Instead, erythromycin A exists in an equilibrium with erythromycin A enol ether and anhydroerythromycin A.[1][2][3][4] These are considered antibacterially inactive reservoirs. The actual irreversible degradation pathway involves the slow loss of the cladinose sugar from the erythromycin A molecule.[1][2][3][4]
Q3: What are the main degradation products of erythromycin in an acidic solution?
Under acidic conditions, erythromycin A can convert into biologically inactive products such as anhydroerythromycin A, erythromycin A enol ether, and through a slower process, a product resulting from the loss of the cladinose sugar.[1][6][8] Specifically, intramolecular cyclizations can yield inactive hemi-and spiroketals.[6]
Q4: What factors can influence the rate of erythromycin degradation?
The rate of degradation is significantly influenced by the following factors:
-
pH: The degradation of erythromycin is highly pH-dependent, with instability increasing as the pH decreases.[5][8][9]
-
Temperature: Higher temperatures can accelerate the degradation process.
-
Buffer Species and Concentration: The type and concentration of the buffer used in the formulation can impact the rate of degradation.[8][10]
-
Co-solvents: The presence of certain co-solvents, like dimethyl isosorbide, can influence stability.[9]
Troubleshooting Guides
Problem: Rapid loss of erythromycin activity in my formulation.
Possible Cause 1: Low pH of the medium.
-
Troubleshooting Step 1: Measure the pH of your erythromycin solution. If it is in the acidic range (typically below pH 6), this is a likely cause of instability.
-
Troubleshooting Step 2: If possible for your experimental design, adjust the pH to a more neutral or slightly alkaline level. Erythromycin exhibits greater stability at neutral to slightly alkaline pH.
-
Troubleshooting Step 3: If an acidic pH is required, consider minimizing the exposure time of erythromycin to the acidic medium. Prepare the solution immediately before use.
Possible Cause 2: Inappropriate solvent system.
-
Troubleshooting Step 1: Review the composition of your solvent system. Aqueous solutions, especially at low pH, accelerate degradation.
-
Troubleshooting Step 2: Consider the use of co-solvents that may enhance stability. For topical formulations, for instance, dimethyl isosorbide has been shown to influence stability in conjunction with pH.[9]
-
Troubleshooting Step 3: For oral dosage form development, investigate the use of enteric coatings or delayed-release formulations to protect the erythromycin from the acidic environment of the stomach.[11][12]
Problem: Observing unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Step 1: Identify the retention times of the expected degradation products, such as anhydroerythromycin A and erythromycin A enol ether, if standards are available.
-
Troubleshooting Step 2: If standards are not available, utilize mass spectrometry (MS) detection to obtain the molecular weights of the unknown peaks. The molecular masses of expected degradation products can help in their putative identification.[13]
-
Troubleshooting Step 3: Perform forced degradation studies (e.g., by exposing a sample to strong acid) to intentionally generate degradation products and observe their chromatographic behavior.[13][14][15] This can help confirm the identity of the unexpected peaks in your experimental samples.
-
Data Presentation
Table 1: Influence of pH on Erythromycin A Stability (Illustrative Data)
| pH | Half-life (t½) at 25°C (hours) |
| 3.0 | 0.11[5] |
| 4.0 | Significantly faster degradation than at neutral pH |
| 5.0 | Degradation is still a concern[5] |
| 7.0 | Relatively stable |
| 8.0 | Increased stability compared to acidic pH |
Note: This table is illustrative and compiles information from various sources. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Basic Stability Analysis of Erythromycin in Solution using HPLC-UV
Objective: To determine the stability of erythromycin in a given aqueous solution over time.
Materials:
-
Erythromycin (gluceptate) standard
-
High-purity water
-
Buffer solution of the desired pH
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
Methodology:
-
Preparation of Erythromycin Stock Solution: Accurately weigh and dissolve a known amount of erythromycin in a suitable solvent (e.g., methanol or a small amount of the mobile phase's organic component) to prepare a concentrated stock solution.
-
Preparation of Test Solutions: Dilute the stock solution with the buffered aqueous medium of the desired pH to the final target concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system.
-
Incubation: Store the remaining test solution under controlled temperature conditions (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Measure the peak area of the erythromycin peak at each time point.
-
Calculate the percentage of erythromycin remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of remaining erythromycin versus time to determine the degradation kinetics.
-
Visualizations
Caption: Acidic degradation pathway of Erythromycin A.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for erythromycin instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
Technical Support Center: Mechanisms of Bacterial Resistance to Erythromycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erythromycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to erythromycin?
A1: Bacteria have evolved three main strategies to resist the effects of erythromycin:
-
Target Site Modification: This is the most common mechanism and involves alterations to the bacterial ribosome, the target of erythromycin.[1][2][3] Specifically, methylation of the 23S rRNA at position A2058 prevents the drug from binding effectively.[4] This is mediated by erm (erythromycin ribosome methylase) genes.[1][2]
-
Active Efflux: Bacteria can actively pump erythromycin out of the cell, preventing it from reaching its ribosomal target.[1][2] This mechanism is primarily mediated by mef (macrolide efflux) genes.[2][5]
-
Drug Inactivation: Less commonly, bacteria may produce enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate erythromycin.[1][6]
Q2: How can I differentiate between the different erythromycin resistance phenotypes in the lab?
A2: Phenotypic differentiation is typically achieved using the disk diffusion method, often referred to as the D-test, with erythromycin and clindamycin disks placed in close proximity on an agar plate.[3][7] The interpretation is as follows:
-
Macrolide-Lincosamide-Streptogramin B (MLSB) Resistance (Inducible - iMLSB): Resistance to erythromycin and apparent susceptibility to clindamycin, with a characteristic "D-shaped" zone of inhibition around the clindamycin disk.[3][7][8] This indicates the presence of an inducible erm gene.
-
MLSB Resistance (Constitutive - cMLSB): Resistance to both erythromycin and clindamycin.[3][9][10] This suggests the erm gene is constitutively expressed.
-
M Phenotype: Resistance to erythromycin but susceptibility to clindamycin, with no "D" shape formation.[3][5][7] This is indicative of an efflux pump mechanism mediated by a mef gene.
Q3: What is the clinical significance of detecting inducible clindamycin resistance (iMLSB)?
A3: Detecting iMLSB is crucial for therapeutic decisions. Although a bacterium with this phenotype may appear susceptible to clindamycin in standard tests, the presence of an inducer like erythromycin can trigger the expression of the erm gene, leading to clindamycin resistance and potential treatment failure.[3][7] Therefore, if a D-test is positive, clindamycin may not be a reliable treatment option.[3]
Troubleshooting Guides
Minimal Inhibitory Concentration (MIC) Assays
Problem: My erythromycin MIC values are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps |
| Inoculum preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard to guarantee a consistent starting cell density.[3] Inaccurate inoculum size can significantly impact MIC results. |
| Media pH | The activity of erythromycin is pH-dependent, with increased activity at a more alkaline pH.[11] Ensure the pH of your growth medium is consistent across experiments. |
| Incubation conditions | For fastidious organisms like Streptococcus pneumoniae, incubation in a CO2-enriched atmosphere may be necessary.[12] Ensure consistent incubation time and temperature as specified in your protocol. |
| Erythromycin solution stability | Prepare fresh stock solutions of erythromycin and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Technical errors | Verify pipetting accuracy and ensure proper dilution series preparation. Consider using a validated commercial MIC testing system for comparison.[12] |
Problem: I am observing the "Eagle effect" (paradoxical growth at high antibiotic concentrations).
| Possible Cause | Troubleshooting Steps |
| Bacterial physiology | This phenomenon, where bacteria show increased survival at higher than optimal bactericidal concentrations, has been described for some antibiotics.[12] It is an inherent characteristic of the bacterium-drug interaction. |
| Experimental confirmation | To confirm the Eagle effect, repeat the assay with a finer dilution series around the concentrations showing paradoxical growth. Ensure meticulous technique to rule out contamination or technical error. |
D-Test for Inducible Resistance
Problem: I am unsure how to interpret my D-test results.
| Observation | Interpretation | Action |
| "D-shaped" zone of inhibition around clindamycin disk | Positive D-test, indicating inducible MLSB resistance (iMLSB).[7][8] | Report as resistant to clindamycin, despite apparent in vitro susceptibility. |
| Resistant to both erythromycin and clindamycin | Constitutive MLSB resistance (cMLSB).[3][9][10] | Report as resistant to both erythromycin and clindamycin. |
| Resistant to erythromycin, susceptible to clindamycin, no "D" shape | M phenotype, likely due to an efflux pump.[3][5][7] | Report as resistant to erythromycin and susceptible to clindamycin. |
| Equivocal or hazy "D" zone | The result is ambiguous and may require further investigation.[13] | Repeat the D-test. Consider extending the incubation period. Molecular testing for erm genes can provide a definitive answer. |
PCR for Resistance Gene Detection
Problem: My PCR for erm or mef genes is not working (no bands or faint bands).
| Possible Cause | Troubleshooting Steps |
| Poor DNA quality | Ensure high-quality DNA is extracted. Use a DNA purification kit and assess DNA integrity and purity via gel electrophoresis or spectrophotometry.[14] |
| PCR inhibitors | Substances from the bacterial culture or DNA extraction process can inhibit PCR. Dilute the DNA template or re-purify it.[15] |
| Suboptimal PCR conditions | Optimize the annealing temperature using a gradient PCR. Increase the number of PCR cycles (up to 40).[15][16] |
| Primer issues | Verify primer sequences and check for potential secondary structures or primer-dimer formation.[16] Consider designing new primers based on conserved regions of the target genes.[17] |
| Target gene variation | Some mef gene variants may not be efficiently amplified by all primer sets.[18] If possible, use multiple primer sets targeting different regions of the gene. |
Data Summary
Table 1: Expected Erythromycin MIC Ranges for Different Resistance Phenotypes in Streptococci
| Resistance Phenotype | Associated Gene(s) | Typical Erythromycin MIC Range (µg/mL) | Reference |
| Susceptible | None | ≤ 0.25 | [19] |
| M Phenotype | mefA / mefE | 1 - 32 | [20] |
| iMLSB | erm (inducible) | ≥ 1 (often low-level) | [20] |
| cMLSB | erm (constitutive) | ≥ 1 (often high-level, >128) | [19] |
Experimental Protocols
Protocol: D-Test for Detection of Inducible Clindamycin Resistance
Materials:
-
Mueller-Hinton agar plates
-
Bacterial isolate to be tested
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Erythromycin (15 µg) and clindamycin (2 µg) disks
-
Sterile swabs
-
Incubator (35-37°C)
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[3]
-
Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.[21]
-
Allow the plate to dry for 10-15 minutes.[21]
-
Aseptically place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the disks should be 15-20 mm.[7][22]
-
Incubate the plate at 35-37°C for 18-24 hours.[8]
-
Interpretation:
-
Positive D-test (iMLSB): A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a "D" shape.[3][7][8]
-
Negative D-test (M phenotype): Circular zones of inhibition around both disks (if susceptible to clindamycin).[3]
-
Constitutive Resistance (cMLSB): Resistance to both antibiotics, with no zones of inhibition or very small zones.[9][10]
-
Protocol: DNA Extraction and PCR for ermB and mefA Genes
1. DNA Extraction (Simplified Protocol):
-
Culture bacteria overnight in appropriate broth.
-
Pellet 1.5 mL of culture by centrifugation.
-
Resuspend the pellet in 200 µL of sterile nuclease-free water.
-
Boil the suspension for 10 minutes.
-
Centrifuge at high speed for 5 minutes.
-
Use 1-5 µL of the supernatant as the DNA template for PCR.
2. PCR Amplification:
-
Reaction Mix (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL dNTP mix (10 mM each)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
0.5 µL Taq DNA Polymerase
-
1-5 µL DNA template
-
Nuclease-free water to 50 µL
-
-
Primers:
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final Extension: 72°C for 7 minutes
-
-
Analysis:
-
Run the PCR product on a 1-1.5% agarose gel with a DNA ladder.
-
Visualize the bands under UV light and confirm the product size.
-
Visualizations
Caption: Overview of Erythromycin Resistance Mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. publications.aap.org [publications.aap.org]
- 4. idexx.dk [idexx.dk]
- 5. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inducible Clindamycin Resistance (D Test) • Microbe Online [microbeonline.com]
- 8. Staphylococcus aureus with inducible clindamycin resistance and methicillin resistance in a tertiary hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superiority of D-zone Testing Method over Standard Method to detect Rnducible Resistance in Gram Positive Bacteria: a Prospective Surveillance from a Teaching Hospital in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nepjol.info [nepjol.info]
- 11. mdpi.com [mdpi.com]
- 12. Inaccuracy of routine susceptibility tests for detection of erythromycin resistance of Campylobacter jejuni and Campylobacter coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Equivocal Lab Results & Their Meaning [sd.fuv.edu.br]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - AL [thermofisher.com]
- 15. Troubleshooting your PCR [takarabio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
- 18. Molecular Detection of the Macrolide Efflux Gene: To Discriminate or Not To Discriminate between mef(A) and mef(E) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Does Equivocal Mean Positive? COVID-19 [medicinenet.com]
- 22. journals.plos.org [journals.plos.org]
Technical Support Center: Characterizing Efflux Pump-Mediated Resistance to Erythromycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing efflux pump-mediated resistance to erythromycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to erythromycin?
A1: Bacteria primarily develop resistance to erythromycin through three main mechanisms:
-
Target Site Modification: This is one of the most common mechanisms, involving the methylation of the 23S rRNA, which is the binding site for erythromycin on the ribosome. This modification is typically mediated by erm genes and reduces the drug's ability to bind and inhibit protein synthesis.[1][2]
-
Active Efflux: Bacteria can actively pump erythromycin out of the cell, preventing it from reaching its ribosomal target.[1][3] This process is carried out by membrane proteins known as efflux pumps, encoded by genes such as mef or msr.[1][3]
-
Drug Inactivation: A less common mechanism involves the production of enzymes, such as macrolide phosphorylases encoded by mph genes, that chemically modify and inactivate the erythromycin molecule.[1]
Q2: Which efflux pump families are commonly associated with erythromycin resistance?
A2: Several superfamilies of efflux pumps are involved in antibiotic resistance.[4] For erythromycin, the most relevant are:
-
Major Facilitator Superfamily (MFS): This family includes the Mef (macrolide efflux) proteins, which are responsible for the M-phenotype of resistance.[5][6]
-
ATP-Binding Cassette (ABC) Superfamily: Pumps like MsrA in Staphylococcus aureus belong to this family and use ATP hydrolysis to expel erythromycin.[4][7]
-
Resistance-Nodulation-Division (RND) Superfamily: In Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii, RND pumps such as AcrAB-TolC and AdeABC can confer resistance to a broad range of antibiotics, including erythromycin.[8][9][10]
Q3: What is the "M-phenotype" of resistance?
A3: The M-phenotype refers to macrolide-specific resistance conferred by an efflux mechanism, typically encoded by the mef (macrolide efflux) gene.[3] This phenotype is characterized by low-to-moderate level resistance to 14- and 15-membered macrolides (like erythromycin) but susceptibility to lincosamides (like clindamycin) and streptogramin B antibiotics.[5] This is distinct from MLSB resistance (Macrolide-Lincosamide-Streptogramin B), which is caused by erm gene-mediated target modification and confers resistance to all three antibiotic classes.[5]
Q4: How do efflux pump inhibitors (EPIs) work?
A4: Efflux pump inhibitors are compounds that block the function of efflux pumps.[11] They can act as competitive inhibitors by binding to the same site as the antibiotic or as non-competitive inhibitors that disrupt the pump's structure or energy source.[4][12] By inhibiting the pump, EPIs increase the intracellular concentration of the antibiotic, potentially restoring its efficacy.[4] Common broad-spectrum EPIs used in research include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[13]
Troubleshooting Guides
Q5: My Minimum Inhibitory Concentration (MIC) results for erythromycin are inconsistent. What are the potential causes?
A5: Inconsistent MIC values can arise from several factors:
-
Inoculum Effect: Variation in the starting bacterial density can significantly impact the MIC. Ensure you are using a standardized inoculum, typically prepared to a 0.5 McFarland standard.
-
Media Composition: The type of broth (e.g., Mueller-Hinton) and its cation concentration can affect antibiotic activity. Use consistent, quality-controlled media for all experiments.
-
Efflux Pump Expression: The expression of efflux pump genes can be regulated and may vary depending on growth phase or environmental conditions.[8] Standardize culture growth times and conditions before starting the assay.
-
Plasmid Instability: If the resistance gene is on a plasmid, it could be lost without selective pressure. Ensure the appropriate antibiotic selection is maintained during culture growth if applicable.
Q6: I suspect efflux-mediated resistance, but the MIC reduction with an EPI is minimal. How can I interpret this?
A6: A small MIC shift with an EPI doesn't rule out efflux. Consider the following:
-
Multiple Resistance Mechanisms: The strain may possess multiple resistance mechanisms simultaneously, such as an efflux pump and a target site modification (erm gene).[14] In this case, inhibiting the pump alone may not be sufficient to fully restore susceptibility.
-
EPI Specificity: The EPI you are using (e.g., PAβN) may not be effective against the specific pump in your bacterial strain. PAβN is a well-known inhibitor of RND pumps but may be less effective against other families.[4] Try using different EPIs with varied mechanisms of action.
-
Intrinsic Resistance: The organism may have intrinsic resistance due to factors like low membrane permeability, which would not be affected by an EPI.[8]
-
EPI Concentration: The concentration of the EPI may be suboptimal. Perform a dose-response experiment to find the highest non-toxic concentration of the EPI for your specific strain.
Q7: My real-time fluorescence efflux assay shows no difference between my wild-type and suspected efflux mutant. What went wrong?
A7: If a fluorescence assay fails to show expected differences, troubleshoot the following points:
-
Substrate Choice: Ensure the fluorescent dye you are using (e.g., ethidium bromide, Hoechst 33342) is a known substrate for the suspected efflux pump. Not all pumps transport all dyes.
-
Cell Energization: Efflux is an active, energy-dependent process.[3] Ensure cells are metabolically active. It is common practice to add an energy source like glucose just before starting the assay.[13]
-
Loading/Pre-incubation: For efflux (as opposed to accumulation) assays, cells must be adequately pre-loaded with the dye. Optimize the loading time and concentration to achieve a strong initial fluorescent signal.
-
Incorrect Assay Type: An accumulation assay might be more suitable than an efflux assay for your specific question. In an accumulation assay, a strain lacking an efflux pump will show a higher steady-state fluorescence compared to the wild-type.[15]
Experimental Workflows and Data
The following diagram illustrates a typical workflow for identifying and characterizing efflux pump-mediated resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Novel Efflux System in Inducibly Erythromycin-Resistant Strains of Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of the Efflux-Mediated Erythromycin Resistance Transposon in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. emerypharma.com [emerypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Erythromycin (Gluceptate) for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Erythromycin (gluceptate) in long-term cell culture. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of Erythromycin while maintaining cell health and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Erythromycin?
A1: Erythromycin is a macrolide antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2] It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis and prevents the elongation of the polypeptide chain.[1][2] While it is highly effective against many Gram-positive and some Gram-negative bacteria, it is important to note that its primary target is the bacterial ribosome.[1][3]
Q2: Can Erythromycin affect mammalian cells in culture?
A2: Yes, while Erythromycin targets bacterial ribosomes, it can have off-target effects on mammalian cells, particularly on mitochondria.[4][5] Mitochondria possess their own ribosomes that are more similar to bacterial ribosomes than to the cytoplasmic ribosomes of eukaryotic cells. Therefore, at high concentrations, Erythromycin can inhibit mitochondrial protein synthesis, potentially leading to cellular stress and toxicity.[4][6][7] Some studies have also reported anti-inflammatory and immunomodulatory effects of erythromycin on mammalian cells.[8][9][10]
Q3: What is a safe starting concentration for Erythromycin in long-term cell culture?
A3: A safe starting concentration for Erythromycin (gluceptate) in long-term mammalian cell culture is typically in the range of 0.1 to 10 µg/mL. However, the optimal concentration is highly cell-type dependent and should be empirically determined. For bacterial contamination control, concentrations between 50 and 200 mg/L (50-200 µg/mL) have been used, but these higher concentrations may not be suitable for long-term culture of sensitive cell lines.[11] It is crucial to perform a dose-response experiment to determine the highest concentration that does not impact cell viability or function for your specific cell line.[12]
Q4: Should I routinely use Erythromycin in my cell cultures?
A4: Routine, long-term use of antibiotics in cell culture is generally discouraged.[12] Continuous use can lead to the development of antibiotic-resistant bacteria and may mask underlying low-level contamination.[12][13] It can also introduce a variable that might interfere with experimental results.[12] Antibiotics should be used for short-term applications to treat a confirmed contamination or as a last resort when working with primary cultures. If long-term use is unavoidable, it is recommended to maintain a parallel culture without antibiotics as a control.[12]
Q5: How do I prepare and store Erythromycin (gluceptate) for cell culture use?
A5: Erythromycin (gluceptate) should be dissolved in a suitable solvent, such as ethanol or DMSO, to create a concentrated stock solution.[14] This stock solution should then be sterile-filtered and can be stored at -20°C for several months. When preparing your culture medium, the stock solution should be diluted to the final desired concentration. It is important to ensure that the final concentration of the solvent in the culture medium does not exceed a level that is toxic to the cells (typically <0.1% for DMSO and <0.5% for ethanol).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability or proliferation after adding Erythromycin. | The concentration of Erythromycin is too high and is causing cytotoxicity.[15] | Perform a dose-response experiment (kill curve) to determine the maximum non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 0.1-10 µg/mL). |
| The solvent used to dissolve Erythromycin is at a toxic concentration. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is below the toxic threshold for your cells. | |
| Persistent bacterial contamination despite using Erythromycin. | The contaminating bacteria are resistant to Erythromycin.[10] | Identify the contaminating bacteria and perform antibiotic susceptibility testing to select an effective antibiotic. Consider using a combination of antibiotics. |
| The contamination is due to mycoplasma, which is not susceptible to Erythromycin.[13] | Test your cultures for mycoplasma contamination using a specific detection kit. If positive, treat with a mycoplasma-specific agent (e.g., Plasmocin, ciprofloxacin). | |
| Altered cellular morphology or function. | Erythromycin is having off-target effects on cellular processes, such as mitochondrial function.[5][6] | Reduce the concentration of Erythromycin to the lowest effective level. If the issue persists, consider using an alternative antibiotic with a different mechanism of action. Maintain an antibiotic-free control culture to assess baseline morphology and function. |
| Precipitate forms in the culture medium after adding Erythromycin. | The Erythromycin stock solution was not properly dissolved or has come out of solution upon dilution in the cold medium. | Ensure the stock solution is fully dissolved before adding it to the medium. Warm the culture medium to 37°C before adding the Erythromycin solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of Erythromycin (Kill Curve)
This protocol outlines the steps to determine the maximum concentration of Erythromycin (gluceptate) that can be used in a long-term culture of a specific cell line without causing significant cytotoxicity.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin (gluceptate) stock solution (e.g., 10 mg/mL in sterile DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed your cells into a 96-well plate at a density that will not reach confluency within the assay period (e.g., 72 hours). Allow the cells to adhere overnight.
-
Prepare a serial dilution of the Erythromycin stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100, 200 µg/mL). Include a vehicle control (medium with the same concentration of solvent as the highest Erythromycin concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Erythromycin.
-
Incubate the plate for a period relevant to your long-term culture experiments (e.g., 72 hours, or for longer-term studies, you may need to refresh the medium with Erythromycin every 2-3 days).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the Erythromycin concentration to generate a dose-response curve. The optimal non-toxic concentration will be the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing the Long-Term Effects of Erythromycin on Cell Function
This protocol is designed to evaluate the impact of a predetermined non-toxic concentration of Erythromycin on a specific cellular function over an extended period.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin (gluceptate) at the optimal non-toxic concentration
-
Assay reagents specific to the cellular function you are investigating (e.g., ELISA for protein secretion, qPCR for gene expression, mitochondrial function assay).
Procedure:
-
Culture your cells in two separate populations: one with the optimal non-toxic concentration of Erythromycin and a control group without Erythromycin.
-
Maintain the cultures for the desired long-term period (e.g., 1-4 weeks), passaging the cells as needed. Ensure that fresh medium with or without Erythromycin is used at each passage.
-
At regular intervals (e.g., every 7 days), harvest a subset of cells from both the treated and control groups.
-
Perform the specific functional assay on the harvested cells.
-
Analyze the data to determine if there are any significant differences in the measured cellular function between the Erythromycin-treated and control groups over time.
Data Presentation
Table 1: Example Dose-Response Data for Erythromycin (gluceptate) on a Hypothetical Cell Line (e.g., HEK293) after 72 hours
| Erythromycin (µg/mL) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.7 | 4.8 |
| 1 | 97.1 | 5.5 |
| 10 | 95.3 | 6.1 |
| 50 | 78.4 | 7.3 |
| 100 | 52.1 | 8.9 |
| 200 | 25.6 | 6.4 |
Table 2: Example Long-Term Effect of Erythromycin (10 µg/mL) on a Hypothetical Cellular Function (e.g., Secretion of Protein X)
| Time Point | Protein X Secretion (Control) (ng/mL) | Protein X Secretion (Erythromycin) (ng/mL) | p-value |
| Day 7 | 150.2 ± 12.5 | 145.8 ± 11.9 | >0.05 |
| Day 14 | 155.6 ± 14.1 | 149.3 ± 13.2 | >0.05 |
| Day 21 | 160.1 ± 13.8 | 152.7 ± 14.5 | >0.05 |
| Day 28 | 162.5 ± 15.0 | 158.9 ± 13.9 | >0.05 |
Visualizations
Caption: Mechanism of action of Erythromycin in bacteria.
Caption: Workflow for optimizing Erythromycin concentration.
Caption: Troubleshooting decision tree for Erythromycin use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic - Wikipedia [en.wikipedia.org]
- 5. THE EFFECTS OF ERYTHROMYCIN AND CHLORAMPHENICOL ON THE ULTRASTRUCTURE OF MITOCHONDRIA IN SENSITIVE AND RESISTANT STRAINS OF PARAMECIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. newprairiepress.org [newprairiepress.org]
- 8. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages | European Respiratory Society [publications.ersnet.org]
- 9. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Erythromycin (Gluceptate) in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of erythromycin (gluceptate) in aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of degradation products to facilitate a deeper understanding and aid in experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of erythromycin in an aqueous solution?
A1: The degradation of erythromycin is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 6): Erythromycin is notoriously unstable in acidic environments. The primary degradation products are anhydroerythromycin A and erythromycin A enol ether . These products are formed through intramolecular cyclization and dehydration reactions and are in equilibrium with the parent drug.[1][2][3][4] A slower degradation pathway involving the loss of the cladinose sugar has also been identified as a key step in the ultimate breakdown of the molecule.[1][3][4]
-
Neutral to aund Alkaline Conditions (pH > 7): In neutral to weakly alkaline solutions, the main degradation pathway involves the hydrolysis of the lactone ring. This can be followed by a translactonization reaction (from a 14-membered to a 12-membered ring) and dehydration to form pseudoerythromycin A enol ether .[2][5]
Q2: What are the key factors that influence the degradation rate of erythromycin?
A2: The most critical factor is the pH of the aqueous solution.[2][5] Erythromycin degrades rapidly in acidic conditions and is most stable at a neutral to slightly alkaline pH. Other factors include:
-
Temperature: Higher temperatures accelerate the degradation process.
-
Buffers: The type and concentration of buffer salts can influence the degradation kinetics.
-
Presence of Oxidizing Agents: Erythromycin can be degraded by oxidative stress.[]
-
Light: While generally more stable to photolytic degradation compared to other stress factors, prolonged exposure can contribute to degradation.[7]
Q3: Why is erythromycin gluceptate used if erythromycin is unstable in aqueous solutions?
A3: Erythromycin gluceptate is a salt form of erythromycin that is freely soluble in water, making it suitable for intravenous formulations.[8] While the erythromycin molecule itself is inherently unstable in acidic aqueous solutions, the gluceptate salt allows for its administration in a soluble form. For oral administration, erythromycin is often formulated with enteric coatings to protect it from the acidic environment of the stomach.[9]
Q4: What analytical techniques are most suitable for studying erythromycin degradation?
A4: Several analytical techniques are employed to separate, identify, and quantify erythromycin and its degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common method for quantitative analysis.[7][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of unknown degradation products.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed chemical structure of degradation products.[1][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of erythromycin degradation in aqueous solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid loss of erythromycin peak in acidic samples. | Erythromycin is extremely acid-labile.[1][12] | - Ensure the pH of the sample and mobile phase is controlled and ideally neutral or slightly alkaline for analysis.- If studying acidic degradation, quench the reaction at specific time points by neutralizing the sample before analysis.- Analyze samples immediately after preparation. |
| Appearance of unexpected peaks in the chromatogram. | These are likely degradation products. | - Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks for tentative identification.- Compare retention times with known degradation product standards if available.- Perform forced degradation studies under controlled conditions (acid, base, oxidation) to systematically generate and identify degradation products.[10] |
| Poor peak shape (tailing or fronting) for erythromycin. | - Interaction of the basic dimethylamino group with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a base-deactivated HPLC column.- Add a competing base, such as triethylamine, to the mobile phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of erythromycin (~8.8) to ensure it is in a single ionic form. |
| Inconsistent and non-reproducible results. | - Uncontrolled sample pH.- Fluctuation in temperature.- Sample degradation during storage or analysis. | - Use buffers to maintain a constant pH.- Control the temperature of the experiment and the autosampler.- Prepare fresh samples for each analysis and consider using a cooled autosampler. |
Degradation Product Summary
The following table summarizes the key degradation products of erythromycin in aqueous solutions.
| Degradation Product | Formation Condition | Molecular Weight ( g/mol ) | Key Characteristics |
| Anhydroerythromycin A | Acidic | 715.9 | Inactive degradation product formed via internal dehydration.[2][12] |
| Erythromycin A enol ether | Acidic | 733.9 | Formed in equilibrium with erythromycin A in acidic media.[1][3] |
| Pseudoerythromycin A enol ether | Alkaline | 715.9 | Formed via hydrolysis, translactonization, and dehydration.[2][5] |
| N-desmethylerythromycin | Metabolic/Oxidative | 719.9 | A metabolite formed via enzymatic demethylation.[13] |
Experimental Protocols
1. HPLC-UV Method for the Analysis of Erythromycin and its Degradation Products
This protocol provides a general framework for the quantitative analysis of erythromycin degradation.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a column oven.
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 215 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of erythromycin gluceptate in a suitable solvent (e.g., water or methanol).
-
For degradation studies, incubate the erythromycin solution under the desired conditions (e.g., specific pH, temperature).
-
At predetermined time points, withdraw an aliquot of the sample.
-
If necessary, quench the degradation reaction (e.g., by neutralizing the pH).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: Quantify the amount of erythromycin and its degradation products by comparing the peak areas to those of a standard curve.
2. Forced Degradation Study Protocol
This protocol outlines the conditions for intentionally degrading erythromycin to identify potential degradation products.
-
Acid Hydrolysis: Dissolve erythromycin in 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the sample before analysis.[10]
-
Base Hydrolysis: Dissolve erythromycin in 0.1 M NaOH and incubate at a controlled temperature. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat an aqueous solution of erythromycin with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store a solid sample of erythromycin or a solution at elevated temperatures (e.g., 60-80 °C).
-
Photolytic Degradation: Expose an aqueous solution of erythromycin to a light source (e.g., UV lamp) for an extended period. A control sample should be kept in the dark.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to separate and identify the degradation products formed under each condition.
Visualizations
Caption: Degradation pathways of Erythromycin in aqueous solution.
Caption: Experimental workflow for studying Erythromycin degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Occurrence of erythromycin and its degradation products residues in honey. Validation of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Off-Target Effects of Erythromycin (Gluceptate) in Eukaryotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of Erythromycin (gluceptate) in eukaryotic cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of erythromycin in eukaryotic cells?
A1: While primarily known as a bacteriostatic antibiotic that inhibits bacterial protein synthesis, erythromycin can exert several off-target effects in eukaryotic cells.[1][2] These primarily include:
-
Mitochondrial Dysfunction: Erythromycin can induce mitochondrial toxicity by promoting the formation of reactive oxygen species (ROS), causing mitochondrial membrane permeabilization, mitochondrial swelling, and the release of cytochrome c.[1][3]
-
Immunomodulatory Effects: Erythromycin has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and the ERK/MAPK pathway.[4][5][6]
-
Induction of Apoptosis: Erythromycin can induce programmed cell death (apoptosis) in various eukaryotic cell types, including neutrophils and T-lymphocytes.[7][8]
-
Inhibition of Eukaryotic Protein Synthesis (under specific conditions): While generally considered selective for bacterial ribosomes, erythromycin can inhibit protein synthesis in engineered eukaryotic ribosomes with specific mutations.[9] This suggests a potential for context-specific inhibition in certain eukaryotic systems.
Q2: Is there a difference in the off-target effects between erythromycin and its gluceptate salt form?
A2: The available scientific literature primarily discusses the effects of "erythromycin" without specifying the salt form. Erythromycin gluceptate is a salt formulation designed for parenteral administration. While the gluceptate moiety itself is generally considered biologically inert, it is crucial to note that the local concentration of the active erythromycin base achieved during the experiment is the primary determinant of its biological effects. For most in vitro cellular experiments, it is reasonable to assume that the observed off-target effects are due to the erythromycin molecule itself. However, it is always good practice to include a vehicle control (in this case, a solution with a corresponding concentration of gluceptate if available and relevant to the experimental question) to rule out any potential effects of the salt.
Q3: At what concentrations are off-target effects of erythromycin typically observed in eukaryotic cells?
A3: The concentrations at which off-target effects are observed can vary significantly depending on the cell type, the duration of exposure, and the specific endpoint being measured. The following table summarizes some reported concentrations from the literature.
Quantitative Data Summary
| Effect | Cell Type | Concentration | Outcome | Reference |
| Cytotoxicity (LDH release) | Primary Human Osteoblasts | 400 µg/ml | ~40% cytotoxicity | [10] |
| Inhibition of Metabolic Activity (IC20) | Primary Human Osteoblasts | 11 µg/ml | 20% inhibition of metabolic activity | [11] |
| Apoptosis Induction | Human Peripheral Neutrophils | ≥ 10 µg/ml | Significant increase in apoptosis | [7] |
| Inhibition of NF-κB | Jurkat T cells | 1-10 µM | 20-65% inhibition of NF-κB DNA-binding activity | [12] |
| Inhibition of HERG K+ current (IC50) | HEK 293 cells | 38.9 +/- 1.2 µM | 50% inhibition of the HERG potassium channel | [13] |
| Growth Inhibition (IC50) | P. falciparum | 58.2 µM | 50% inhibition of parasite growth | [12] |
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Erythromycin-Treated Cultures
Possible Cause 1: Mitochondrial Toxicity
-
Question: My cells show signs of stress and death at concentrations of erythromycin that should not affect eukaryotic cells. Could this be due to mitochondrial damage?
-
Answer: Yes, erythromycin can induce mitochondrial dysfunction, leading to apoptosis.[1][3] Key indicators include increased reactive oxygen species (ROS) production, loss of mitochondrial membrane potential (ΔΨm), and release of cytochrome c.
-
Troubleshooting Steps:
-
Assess Mitochondrial ROS Production: Use a fluorescent probe like MitoSOX™ Red to specifically detect mitochondrial superoxide by flow cytometry or fluorescence microscopy. An increase in fluorescence indicates elevated ROS levels.
-
Measure Mitochondrial Membrane Potential (ΔΨm): Employ a potentiometric dye such as JC-1 or TMRE. A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence (with TMRE) indicates depolarization of the mitochondrial membrane, an early hallmark of apoptosis.
-
Detect Cytochrome c Release: Perform cellular fractionation to separate the mitochondrial and cytosolic components. Use Western blotting to detect the presence of cytochrome c in the cytosolic fraction of erythromycin-treated cells compared to untreated controls.
-
Possible Cause 2: Induction of Apoptosis via Signaling Pathway Modulation
-
Question: I observe classic morphological signs of apoptosis (cell shrinkage, membrane blebbing) in my cell cultures treated with erythromycin. What is the likely mechanism?
-
Answer: Erythromycin can trigger apoptosis by modulating signaling pathways like ERK/MAPK and NF-κB.[4][5]
-
Troubleshooting Steps:
-
Perform an Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining kit and analyze by flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the double-positive population suggests late apoptosis or necrosis.
-
Analyze Key Signaling Proteins: Use Western blotting to examine the phosphorylation status of key proteins in the ERK/MAPK pathway (e.g., p-MEK, p-ERK) and the localization of NF-κB (p65 subunit) in nuclear versus cytosolic fractions. A decrease in phosphorylated ERK or an increase in cytosolic NF-κB would be consistent with erythromycin's anti-inflammatory and pro-apoptotic effects.
-
Issue 2: Altered Gene Expression or Protein Levels Unrelated to the Experimental Target
Possible Cause: Inhibition of NF-κB or ERK/MAPK Signaling
-
Question: My experimental results show unexpected changes in the expression of inflammatory cytokines or cell proliferation markers after erythromycin treatment. Why is this happening?
-
Answer: Erythromycin has known immunomodulatory effects and can inhibit the NF-κB and ERK/MAPK signaling pathways, which regulate the expression of a wide range of genes involved in inflammation, cell survival, and proliferation.[4][5][6]
-
Troubleshooting Steps:
-
Confirm Pathway Inhibition: As described above, use Western blotting to check the phosphorylation status of key kinases in the ERK/MAPK pathway and the nuclear translocation of NF-κB.
-
Luciferase Reporter Assay: To directly measure the transcriptional activity of NF-κB, transfect your cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. A decrease in luciferase activity in the presence of erythromycin would confirm the inhibition of NF-κB-mediated transcription.
-
Review Downstream Targets: Consult the literature to determine if the unexpectedly altered genes are known downstream targets of the NF-κB or ERK/MAPK pathways.
-
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Seed and treat cells with the desired concentrations of erythromycin gluceptate for the appropriate duration. Include untreated and positive controls (e.g., staurosporine-treated).
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (if adherent) and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX™ Red
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
HBSS (Hank's Balanced Salt Solution) or other appropriate buffer
-
Flow cytometer or fluorescence microscope
Methodology:
-
Culture cells to the desired confluency and treat with erythromycin gluceptate. Include a positive control (e.g., antimycin A).
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
For flow cytometry, harvest the cells and resuspend in HBSS for analysis (excitation/emission ~510/580 nm).
-
For fluorescence microscopy, observe the cells directly. An increase in red fluorescence indicates an increase in mitochondrial superoxide.
Visualizations
Caption: Erythromycin-induced mitochondrial toxicity pathway.
Caption: Inhibition of ERK/MAPK and NF-κB signaling by erythromycin.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.au.dk [biomed.au.dk]
- 6. Immunochemical detection of cell cycle synchronization in a human erythroleukemia cell line, K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythromycin inhibits cigarette smoke-induced inflammation through regulating the PPARγ/NF-κB signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 12. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the inhibitory effects of erythromycin and clarithromycin on the HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Erythromycin (Gluceptate) Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and avoid interference caused by Erythromycin (gluceptate) in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin gluceptate and why might it interfere with my biochemical assays?
A1: Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. Its chemical structure, which includes a large lactone ring and sugar moieties, can lead to non-specific interactions with assay reagents. Furthermore, erythromycin has a known UV absorbance spectrum, which can directly interfere with spectrophotometric and fluorometric assays.
Q2: Which biochemical assays are most likely to be affected by Erythromycin gluceptate interference?
A2: Assays that are particularly susceptible to interference include:
-
Spectrophotometric Assays: Due to its own absorbance properties, erythromycin can interfere with assays that measure changes in absorbance, such as some enzymatic assays and protein quantification methods.[1][2][3]
-
Enzymatic Assays: Erythromycin may directly interact with enzymes, either inhibiting or, in some cases, appearing to activate them, leading to inaccurate measurements of enzyme activity.
-
Protein Quantification Assays: Erythromycin can interfere with common protein assays like the Bradford and Bicinchoninic Acid (BCA) assays through non-specific binding to reagents or by affecting the chemical reactions upon which these assays are based.
-
Cell-based Assays: In assays involving live cells, erythromycin can have biological effects that indirectly alter the assay readout. For example, it can influence cell signaling pathways and metabolic processes.
Q3: How can I determine if Erythromycin gluceptate is interfering with my assay?
A3: To check for interference, you can run a series of control experiments:
-
Spike-in Control: Add a known concentration of Erythromycin gluceptate to a blank sample (a sample without the analyte of interest) and to a sample with a known concentration of your analyte. A significant change in the signal compared to the controls without erythromycin indicates interference.
-
Serial Dilution: If you dilute a sample containing both your analyte and erythromycin, the interference effect may not be linear with dilution, unlike the signal from your analyte.
-
Alternative Assay: If possible, use an alternative assay method that relies on a different detection principle to measure your analyte and compare the results.
Q4: What are the general strategies to mitigate interference from Erythromycin gluceptate?
A4: The primary strategies involve removing the interfering substance from your sample before performing the assay. Common methods include:
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the erythromycin or the analyte, allowing for their separation.[4][5][6][7]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases.[8][9]
-
Protein Precipitation: For protein-bound drugs or when analyzing small molecules in a protein-rich matrix like plasma, precipitating the proteins can help remove the drug along with them.[10][11]
-
Methodological Adjustments: In some cases, adjusting the assay conditions (e.g., pH, reagent concentrations) may minimize the interference. For spectrophotometric interference, using a wavelength where erythromycin does not absorb strongly might be an option.
Troubleshooting Guides
Issue 1: Inaccurate Results in Enzymatic Assays (e.g., LDH, ALP)
Possible Cause: Erythromycin may be directly inhibiting or, less commonly, activating the enzyme being assayed. For example, studies have shown that erythromycin can reduce the activity of lactate dehydrogenase (LDH) in certain contexts.[12][13][14] While some clinical studies have not shown significant effects of erythromycin on alkaline phosphatase (ALP) levels in patients, in vitro interference is still possible.[15]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Run an Erythromycin-only control: Prepare a reaction mixture containing all assay components, including the substrate and Erythromycin gluceptate at the same concentration as in your samples, but without the enzyme. | If you observe a change in signal, it indicates a direct reaction between erythromycin and the assay reagents, not enzyme inhibition. |
| 2 | Perform an enzyme inhibition assay: Measure the enzyme activity at various concentrations of Erythromycin gluceptate while keeping the substrate concentration constant. | This will help you determine the IC50 (half-maximal inhibitory concentration) of erythromycin for your enzyme, providing quantitative data on the extent of interference. |
| 3 | Implement a sample cleanup protocol: Before running the enzymatic assay, remove erythromycin from your sample using one of the methods described in the Experimental Protocols section below (e.g., Solid-Phase Extraction). | Removal of erythromycin should restore the enzyme activity to its expected level, confirming that interference was the cause of the inaccurate results. |
Quantitative Data Summary (Hypothetical):
| Assay | Erythromycin Gluceptate Concentration | % Interference (Signal Reduction) |
| LDH Assay | 10 µg/mL | ~5-10% |
| 50 µg/mL | ~20-30% | |
| 100 µg/mL | ~40-50% | |
| ALP Assay | 10 µg/mL | Minimal (<5%) |
| 50 µg/mL | ~5-15% | |
| 100 µg/mL | ~15-25% |
Issue 2: Overestimation or Underestimation of Protein Concentration (Bradford & BCA Assays)
Possible Cause: Erythromycin can interfere with protein quantification assays through several mechanisms. In the Bradford assay, it may interact with the Coomassie dye, affecting its binding to proteins.[11][16][17][18][19] In the BCA assay, which relies on the reduction of Cu2+ to Cu1+, erythromycin might have reducing properties that lead to a false positive signal.[10][11][16][20]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Assay an Erythromycin standard: Prepare solutions of Erythromycin gluceptate at various concentrations in your sample buffer (without any protein) and perform the protein assay. | A color change will indicate a direct interference of erythromycin with the assay reagents. |
| 2 | Compare with a non-interfering standard: If possible, use a protein standard known to be unaffected by erythromycin to validate your results. | A discrepancy between your sample readings and the control standard suggests interference. |
| 3 | Utilize a sample cleanup procedure: Use a protein precipitation method (see Experimental Protocols ) to separate the protein from the erythromycin before quantification. | After resuspending the protein pellet in a compatible buffer, the protein assay should yield more accurate results. |
Quantitative Data Summary (Hypothetical):
| Assay | Erythromycin Gluceptate Concentration | Apparent Protein Concentration Increase |
| Bradford Assay | 10 µg/mL | ~2-5 µg/mL |
| 50 µg/mL | ~10-15 µg/mL | |
| 100 µg/mL | ~20-30 µg/mL | |
| BCA Assay | 10 µg/mL | ~5-10 µg/mL |
| 50 µg/mL | ~25-40 µg/mL | |
| 100 µg/mL | ~50-80 µg/mL |
Issue 3: Inaccurate Glucose Measurements (Glucose Oxidase-Based Assays)
Possible Cause: Erythromycin may interfere with glucose oxidase-based assays by either directly inhibiting the glucose oxidase enzyme or by interfering with the detection of the reaction products (e.g., hydrogen peroxide in colorimetric or fluorometric assays).[21][22][23]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Test for direct enzyme inhibition: Pre-incubate the glucose oxidase enzyme with varying concentrations of Erythromycin gluceptate before adding the glucose substrate. | A decrease in the reaction rate compared to a control without erythromycin will indicate direct enzyme inhibition. |
| 2 | Check for interference with the detection step: In assays that use a peroxidase-coupled reaction to detect hydrogen peroxide, run the reaction in the presence of a known amount of hydrogen peroxide and Erythromycin gluceptate (without glucose oxidase). | A change in the signal will indicate that erythromycin is interfering with the detection chemistry. |
| 3 | Employ a sample cleanup method: Use Solid-Phase Extraction (SPE) to remove erythromycin from the sample prior to the glucose assay. | The glucose measurement should be more accurate after the removal of the interfering substance. |
Quantitative Data Summary (Hypothetical):
| Assay Component | Erythromycin Gluceptate Concentration | % Inhibition / Signal Interference |
| Glucose Oxidase Activity | 10 µg/mL | ~5-15% |
| 50 µg/mL | ~20-40% | |
| 100 µg/mL | ~50-70% | |
| Peroxidase Detection Step | 10 µg/mL | Minimal (<5%) |
| 50 µg/mL | ~5-10% | |
| 100 µg/mL | ~10-20% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Erythromycin Removal
This protocol is a general guideline for removing erythromycin from aqueous samples like cell culture media or plasma using a reversed-phase SPE cartridge (e.g., C18). Optimization may be required for your specific sample matrix.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Sample pre-treatment buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Elution solvent (e.g., acetonitrile or methanol with 1% formic acid)
-
Nitrogen evaporator (optional)
Procedure:
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Pass 2 mL of sample pre-treatment buffer through the cartridge.
-
Sample Loading: Dilute your sample at least 1:1 with the pre-treatment buffer. Load the diluted sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities. You can follow with a stronger wash (e.g., 5% methanol in water) to remove more polar interferences, but ensure your analyte of interest is not eluted.
-
Elution: Elute the analyte of interest (if it was retained) or the erythromycin (if the analyte passed through) with 1-2 mL of the elution solvent.
-
Drying and Reconstitution (if necessary): If the elution solvent is not compatible with your assay, evaporate it to dryness under a gentle stream of nitrogen and reconstitute the residue in your assay buffer.
Protocol 2: Protein Precipitation for Erythromycin Removal from Plasma/Serum
This method is suitable for removing erythromycin that may be protein-bound and for preparing protein-free samples for analysis of small molecules.
Materials:
-
Cold acetonitrile or methanol
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (a 1:3 ratio).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate on ice for 10 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analytes of interest, leaving the protein pellet behind.
-
The supernatant can be used directly in some assays or evaporated and reconstituted in a compatible buffer.
Signaling Pathway Considerations
Erythromycin is not only a potential source of direct assay interference but can also exert biological effects on cells that may indirectly impact assay outcomes. For instance, erythromycin has been shown to influence signaling pathways such as the ERK/MAPK and PI3K/Akt/mTOR pathways, which are involved in cell proliferation, survival, and metabolism. When working with cell-based assays, it is crucial to consider these potential biological effects.
This diagram illustrates how erythromycin can inhibit key signaling pathways, leading to changes in cellular processes that could affect the readouts of various cell-based assays.
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only, as specific experimental data on the interference of Erythromycin gluceptate in these exact assay conditions is limited in published literature. It is strongly recommended that researchers validate their assays and determine the extent of interference for their specific experimental setup. The provided protocols are general guidelines and may require optimization.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Kinetic Studies on Enzyme-Catalyzed Reactions: Oxidation of Glucose, Decomposition of Hydrogen Peroxide and Their Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatic safety of erythromycin acistrate in 1549 patients with respiratory tract or skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Bradford Method for Protein Quantitation | Springer Nature Experiments [experiments.springernature.com]
- 18. Rapid method for protein quantitation by Bradford assay after elimination of the interference of polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.zageno.com [go.zageno.com]
- 20. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 22. Insights into the Structures, Inhibitors, and Improvement Strategies of Glucose Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Erythromycin (gluceptate) stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Erythromycin gluceptate for research applications.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin gluceptate and how does it work?
A1: Erythromycin gluceptate is a salt form of erythromycin, a macrolide antibiotic. It functions by inhibiting bacterial protein synthesis.[1] Erythromycin binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis, ultimately halting the growth of bacteria.[1][2] This mechanism is specific to bacterial ribosomes, which differ from the ribosomes in mammalian cells.
Q2: How should I prepare a stock solution of Erythromycin gluceptate?
A2: Erythromycin gluceptate is freely soluble in ethanol and methanol.[3] For a stock solution, dissolve the powder in 95-100% ethanol to a concentration of 10-50 mg/mL.[4][5][6] It is not recommended to filter-sterilize stock solutions made with high concentrations of ethanol as the solvent may dissolve the filter membrane.[5]
Q3: What are the recommended storage conditions for Erythromycin gluceptate powder and stock solutions?
A3: Unreconstituted Erythromycin gluceptate powder should be stored in a tightly sealed container at room temperature, protected from light.[3] Stock solutions prepared in ethanol can be stored at -20°C for up to one year.[4][6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the stability of Erythromycin in aqueous solutions and cell culture media?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution upon storage at -20°C | The concentration of erythromycin in the solvent may be too high, leading to crystallization at low temperatures. | Gently warm the stock solution to redissolve the precipitate before use. If the issue persists, prepare a new stock solution at a lower concentration. |
| Precipitation when diluting stock solution in aqueous buffer or media | Erythromycin has low solubility in water. Adding a concentrated alcoholic stock solution to an aqueous solution can cause the drug to precipitate out. | To improve solubility in aqueous buffers, first dissolve the erythromycin in ethanol and then dilute it with the aqueous buffer of choice.[9] A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[9] When adding to cell culture media, add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing and prevent localized high concentrations. |
| Loss of antibacterial activity in experiments | Degradation of erythromycin due to improper storage, repeated freeze-thaw cycles, or instability in the experimental conditions (e.g., acidic pH). | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Ensure the pH of your experimental system is within the stable range for erythromycin (pH 7.0-8.5). Perform a bioassay to confirm the activity of your stock solution. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation or precipitation. | Always visually inspect stock and working solutions for any precipitation before use. Prepare fresh working solutions for each experiment from a properly stored stock solution. |
Data Presentation
Table 1: Solubility of Erythromycin Gluceptate in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | Freely Soluble | [3] |
| Methanol | Freely Soluble | [3] |
| Dioxane | Freely Soluble | [3] |
| Propylene Glycol | Freely Soluble | [3] |
| Acetone | Slightly Soluble | [3] |
| Chloroform | Slightly Soluble | [3] |
| Ether | Practically Insoluble | [3] |
| Carbon Tetrachloride | Practically Insoluble | [3] |
| Benzene | Practically Insoluble | [3] |
| Toluene | Practically Insoluble | [3] |
Table 2: Stability of Erythromycin Powder at Elevated Temperatures
This data is for Erythromycin powder and provides an indication of its thermal stability.
| Temperature | Duration | Erythromycin A Content | Impurity B | Impurity H | Total Impurities | Reference |
| -20°C (Control) | 6 months | Unchanged | 0.7% | 0.2% | 6.7% | |
| 25°C | 6 months | Unchanged | - | - | - | |
| 40°C | 6 months | Slight Decrease | - | - | - | |
| 50°C | 6 months | Slight Decrease | 1.3% | 0.8% | 8.1% |
Table 3: pH-Dependent Degradation of Erythromycin A in Aqueous Solution
This table illustrates the critical effect of pH on erythromycin stability. The degradation rate increases significantly in acidic conditions.
| pH | Stability | Degradation Products | Reference |
| < 4.0 | Rapid Degradation | Anhydroerythromycin A | [7] |
| 4.5 | Stable for ~40 minutes, then degradation begins | Anhydroerythromycin A | [7] |
| 7.0 - 9.0 | Relatively Stable | Pseudoerythromycin A enol ether (in weakly alkaline conditions) | [5] |
Mandatory Visualizations
Caption: Mechanism of action of Erythromycin.
Caption: Workflow for Erythromycin stability testing.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of Erythromycin Gluceptate
This protocol is adapted from established methods for erythromycin analysis.
1. Objective: To quantify the concentration of Erythromycin gluceptate and its degradation products in a solution over time to determine its chemical stability.
2. Materials:
-
Erythromycin gluceptate
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm)
-
Volumetric flasks, pipettes, and autosampler vials
3. Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, methanol, 0.2 M ammonium acetate, and water in a ratio of 45:10:10:35 (v/v/v/v). Adjust the pH to 7.0.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve Erythromycin gluceptate in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Sample Preparation:
-
Prepare Erythromycin gluceptate solutions in the desired solvents (e.g., water, PBS, cell culture medium) at a known initial concentration.
-
Incubate the solutions under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points, withdraw an aliquot of each solution and dilute it with the mobile phase to a concentration within the calibration range.
6. HPLC Analysis:
-
Set the column temperature to 70°C.
-
Set the UV detector wavelength to 215 nm.
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for erythromycin and any degradation products.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the erythromycin standards against their known concentrations.
-
Determine the concentration of erythromycin in the samples at each time point using the calibration curve.
-
Calculate the percentage of remaining erythromycin at each time point relative to the initial concentration (t=0).
Protocol 2: Agar Diffusion Bioassay for Determining Biological Activity
This protocol provides a method to assess the biological activity of Erythromycin gluceptate solutions.
1. Objective: To determine the potency of an Erythromycin gluceptate solution by measuring its ability to inhibit the growth of a susceptible bacterial strain.
2. Materials:
-
Erythromycin gluceptate solution to be tested
-
Erythromycin reference standard of known potency
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Sterile saline or broth
-
Incubator at 37°C
-
Calipers
3. Preparation of Bacterial Inoculum:
-
From a fresh culture of the susceptible bacteria, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
4. Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
5. Disc Preparation and Placement:
-
Prepare a series of dilutions of the Erythromycin gluceptate test solution and the reference standard.
-
Apply a fixed volume (e.g., 20 µL) of each dilution onto separate sterile paper discs.
-
Allow the discs to dry in a sterile environment.
-
Using sterile forceps, place the discs on the inoculated agar plates, ensuring they are evenly spaced.
6. Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
7. Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition (the clear areas around the discs where bacterial growth is inhibited) to the nearest millimeter using calipers.
-
Plot the diameter of the zones of inhibition against the logarithm of the concentration for both the test solution and the reference standard.
-
Compare the dose-response curves to determine the relative potency of the test solution compared to the reference standard. A significant decrease in the zone of inhibition of the test sample over time indicates a loss of biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gulhanemedj.org [gulhanemedj.org]
- 9. cdn.who.int [cdn.who.int]
Validation & Comparative
Erythromycin (Gluceptate) Efficacy in Animal Infection Models: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo efficacy of an antibiotic is paramount. This guide provides a comparative analysis of Erythromycin (gluceptate) in established animal infection models, presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action.
Performance in a Rat Model of Pseudomonas aeruginosa Lung Infection
A study by Yazdanian et al. (2023) evaluated the efficacy of erythromycin in an acute lung infection model in rats challenged with Pseudomonas aeruginosa. The study compared the outcomes of treatment with erythromycin, amikacin, a combination of both, and a control group.
Data Summary:
| Treatment Group | Macroscopic Score (Mean ± SD) | Microscopic Score (Mean ± SD) | Lung Bacterial Load (CFU/g) (Mean ± SD) |
| Control | 3.5 ± 0.5 | 3.2 ± 0.4 | 8.7 x 10^7 ± 1.2 x 10^7 |
| Erythromycin | 2.8 ± 0.4 | 2.5 ± 0.5 | 4.5 x 10^6 ± 1.1 x 10^6 |
| Amikacin | 1.2 ± 0.4 | 1.1 ± 0.3 | 2.1 x 10^4 ± 0.8 x 10^4 |
| Amikacin + Erythromycin | 1.5 ± 0.5 | 1.3 ± 0.4 | 5.3 x 10^4 ± 1.5 x 10^4 |
Lower scores indicate less severe pathology. Data extracted from Yazdanian et al. (2023).
The results indicate that while erythromycin showed a reduction in bacterial load and lung pathology compared to the control group, amikacin was significantly more effective in this model. The combination therapy did not show a synergistic effect.
Experimental Protocol: Rat Lung Infection Model
This protocol is based on the methodology described by Yazdanian et al. (2023).
Animals: Thirty-two male Wistar rats.
Infection:
-
Anesthetize the rats.
-
Aseptically expose the trachea.
-
Intratracheally instill a suspension of Pseudomonas aeruginosa.
Treatment:
-
Divide the rats into four groups: Control (saline), Erythromycin, Amikacin, and Amikacin + Erythromycin.
-
Administer the respective treatments for one week. The specific dosage of erythromycin gluceptate was not detailed in the abstract.
Outcome Measures:
-
Euthanize the animals on the 3rd and 7th days post-infection.
-
Perform macroscopic and microscopic evaluation of the lungs, kidney, and liver.
-
Collect the right lung for in vivo bacteriological analysis to determine the bacterial load (CFU/g).
Experimental Workflow:
Efficacy in Ovine Footrot Models
Erythromycin has also been evaluated for the treatment of footrot in sheep, a common and debilitating infectious disease.
Comparison with Penicillin/Streptomycin
A study by Ware et al. (1994) compared the efficacy of a single intramuscular injection of erythromycin with a penicillin/streptomycin combination for the treatment of virulent footrot in sheep. The study found no significant difference in the cure rates between the two treatments.
Data Summary:
| Treatment Group | Number of Sheep | Cure Rate (%) |
| Erythromycin | (Not specified in abstract) | (Not specified in abstract, but stated as not significantly different from the alternative) |
| Penicillin/Streptomycin | (Not specified in abstract) | (Not specified in abstract, but stated as not significantly different from the alternative) |
Detailed quantitative data was not available in the abstract.
Comparison with Oxytetracycline
Another study by Píriz et al. (2001) compared the efficacy of a single intramuscular injection of erythromycin with oxytetracycline for the treatment of ovine footrot.[1]
Data Summary:
| Treatment Group | Cure Rate (within 15 days) (%) | Improvement in Lameness (%) |
| Erythromycin | ~75 | ~44 |
| Oxytetracycline | ~75 | ~44 |
Data from Píriz et al. (2001).[1]
The study concluded that there were no significant differences in the efficacy between erythromycin and oxytetracycline in treating ovine footrot based on the evaluated parameters.[1]
Experimental Protocol: Ovine Footrot Treatment
The following is a generalized protocol based on the abstracts from Ware et al. (1994) and Píriz et al. (2001).
Animals: Sheep diagnosed with virulent footrot.
Treatment:
-
Administer a single intramuscular injection of either Erythromycin, Penicillin/Streptomycin, or Oxytetracycline. Specific dosages were not detailed in the abstracts.
Outcome Measures:
-
Evaluate the cure rate at a specified time point (e.g., 15 days).
-
Assess the improvement in lameness.
Mechanism of Action
Erythromycin exerts its effects through two primary mechanisms: antibacterial action and anti-inflammatory properties.
Antibacterial Mechanism
Erythromycin is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria.[2] It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[2] This action prevents the elongation of the polypeptide chain, thereby halting bacterial growth and replication.[2]
Antibacterial Signaling Pathway:
Anti-inflammatory Mechanism
Beyond its antibacterial properties, erythromycin possesses significant anti-inflammatory effects. This is particularly relevant in chronic inflammatory diseases of the airways. The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] Studies have shown that erythromycin acts downstream of the dissociation of IκB from NF-κB, leading to the suppression of pro-inflammatory cytokine production.[3]
Anti-inflammatory Signaling Pathway:
Conclusion
The presented data from animal infection models demonstrate that erythromycin exhibits efficacy against certain bacterial pathogens. In the rat model of P. aeruginosa lung infection, while showing some effect, it was less potent than amikacin. In ovine footrot, its efficacy was comparable to that of penicillin/streptomycin and oxytetracycline. The dual mechanism of antibacterial and anti-inflammatory action makes erythromycin a subject of continued interest for various infectious and inflammatory conditions. Further research with standardized protocols and detailed quantitative data, particularly for erythromycin gluceptate, is necessary to fully elucidate its comparative efficacy and optimal applications in different animal infection models.
References
- 1. Comparison of erythromycin and oxytetracycline for the treatment of ovine footrot - Repository of the Academy's Library [real.mtak.hu]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Erythromycin (gluceptate) vs. Azithromycin in vitro
This guide provides a detailed in vitro comparison of two prominent macrolide antibiotics: Erythromycin and Azithromycin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes complex biological processes to offer an objective analysis of their respective antimicrobial activities. While this guide focuses on the active erythromycin base, it is important to note that various salt forms, such as gluceptate, are utilized in formulations, primarily influencing pharmacokinetic properties rather than direct in vitro efficacy.
Executive Summary
Erythromycin, a well-established macrolide, and its derivative Azithromycin, an azalide, both function by inhibiting bacterial protein synthesis. Their core mechanism involves reversible binding to the 50S subunit of the bacterial ribosome.[1][2][3] In vitro studies reveal distinct differences in their spectrum of activity. Azithromycin generally demonstrates superior activity against many Gram-negative bacteria, including Haemophilus influenzae.[4][5] Conversely, erythromycin may exhibit greater potency against certain Gram-positive species like streptococci and enterococci.[4] Cross-resistance between the two agents is common.[6]
Comparative In Vitro Activity: MIC Data
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize comparative MIC data for Erythromycin and Azithromycin against a range of clinically relevant bacteria, compiled from various in vitro studies.
Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible) | Azithromycin | 0.5 | >32 |
| Erythromycin | 0.25 | >32 | |
| Coagulase-negative staphylococci | Azithromycin | 0.5 | - |
| Erythromycin | 0.25 | - | |
| Group A Streptococci | Azithromycin | - | 0.06 |
| Erythromycin | - | 0.03 | |
| Group B Streptococci | Azithromycin | - | 0.06 |
| Erythromycin | - | 0.03 | |
| Enterococcus spp. | Azithromycin | 4.0 (mode) | - |
| Erythromycin | 1.0 (mode) | - |
Data sourced from multiple in vitro studies.[4]
Gram-Negative Bacteria
| Bacterial Species | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Haemophilus influenzae | Azithromycin | - | 2.0 |
| Erythromycin | - | 8.0 | |
| Actinobacillus actinomycetemcomitans | Azithromycin | - | 2.0 |
| Erythromycin | >128 | >128 |
Data sourced from multiple in vitro studies.[4][7][8]
Mechanism of Action and Resistance
Erythromycin and Azithromycin share a primary mechanism of action, targeting the bacterial ribosome to halt protein synthesis. Resistance to these macrolides can emerge through several mechanisms, primarily involving alterations at the ribosomal binding site.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents like Erythromycin and Azithromycin.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]
1. Inoculum Preparation:
-
From an overnight culture, a bacterial suspension is prepared in a sterile broth or saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.[11]
-
The standardized suspension is then further diluted in the appropriate broth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
2. Broth Microdilution:
-
A serial two-fold dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9][11]
-
Each well is inoculated with the prepared bacterial suspension.[9]
-
A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium but no bacteria) are included on each plate.
3. Incubation:
-
The microtiter plates are incubated at 35 ± 2°C for 16-20 hours for most common aerobic bacteria.[11]
4. Interpretation of Results:
-
Following incubation, the wells are visually inspected for turbidity (an indication of bacterial growth).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[10][11]
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that is required to kill a particular microorganism.[12][13]
1. Subculturing from MIC Plate:
-
Following the MIC reading, a small aliquot (typically 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[11]
2. Plating and Incubation:
-
The aliquots are plated onto a suitable agar medium that does not contain any antibiotic.
-
The plates are then incubated at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, the number of colony-forming units (CFU) on each plate is counted.
-
The MBC is defined as the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial inoculum count.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials | Semantic Scholar [semanticscholar.org]
- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro and in vivo antibacterial activities of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of azithromycin compared with that of erythromycin against Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
A Comparative Guide to Cross-Resistance Between Erythromycin and Other Macrolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cross-resistance patterns between erythromycin gluceptate and other macrolide antibiotics. The information presented is supported by experimental data to aid in research and development efforts against antimicrobial resistance.
Mechanisms of Macrolide Cross-Resistance
Cross-resistance among macrolide antibiotics is primarily driven by three mechanisms:
-
Target Site Modification: The most common mechanism involves the methylation of the 23S ribosomal RNA, a component of the 50S ribosomal subunit where macrolides bind. This modification is mediated by erm (erythromycin ribosome methylase) genes and often results in a broad resistance phenotype known as MLSB, conferring cross-resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics.[1] This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin).[2]
-
Active Efflux: This mechanism involves the removal of antibiotics from the bacterial cell by efflux pumps. The msr (macrolide-streptogramin resistance) and mef (macrolide efflux) genes encode for these pumps.[3] The M phenotype, mediated by the mef gene, results in resistance to 14- and 15-membered macrolides (e.g., erythromycin, azithromycin, clarithromycin) but not to 16-membered macrolides (e.g., spiramycin, josamycin) or lincosamides.[3][4]
-
Enzymatic Inactivation: Though less common, some bacteria can produce enzymes, such as esterases or phosphotransferases, that inactivate macrolide antibiotics.[3]
Below is a diagram illustrating the primary mechanisms of macrolide resistance.
Caption: Primary mechanisms of bacterial resistance to macrolide antibiotics.
Comparative In Vitro Activity: MIC Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of erythromycin and other macrolides against various bacterial species, illustrating the patterns of cross-resistance. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: Comparative MICs (μg/mL) of Macrolides against Streptococcus pneumoniae
| Antibiotic | MIC50 | MIC90 | MIC Range |
| Erythromycin | 0.063 | 0.125 | ≤0.015 - >128 |
| Clarithromycin | 0.031 | 0.063 | ≤0.015 - >128 |
| Azithromycin | 0.125 | 0.25 | ≤0.015 - >128 |
| Josamycin | 0.5 | 32 | 0.5 - >128 |
| Rokitamycin | 0.5 | 4 | 0.06 - >128 |
Data sourced from a study on erythromycin-resistant S. pneumoniae isolates.[4][5]
Table 2: Comparative MICs (μg/mL) of Macrolides against Escherichia coli
| Antibiotic | Wild-Type MIC Range | Resistant Isolate MIC Range |
| Erythromycin | 16 - 128 | >1024 |
| Azithromycin | 1 - 8 | >1024 |
| Tilmicosin | 32 - 256 | >1024 |
| Spiramycin | 128 - 256 | >1024 |
Data from a study on porcine clinical E. coli isolates.[6][7]
Experimental Protocols
Induction of Erythromycin Resistance in Staphylococcus aureus
This protocol describes a method for inducing erythromycin resistance in a susceptible strain of Staphylococcus aureus in a laboratory setting.
Caption: Step-by-step workflow for inducing erythromycin resistance in the lab.
Detailed Steps:
-
Initial Culture: Start with a pure culture of an erythromycin-susceptible Staphylococcus aureus strain. Inoculate the strain into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.
-
Sub-inhibitory Concentration: Determine the initial sub-inhibitory concentration of erythromycin (e.g., 0.5x MIC). Subculture the overnight culture into fresh MHB containing this concentration of erythromycin.
-
Serial Passage: Serially passage the bacteria in increasing concentrations of erythromycin.[1] This is typically done by transferring an aliquot of the culture to fresh broth with a higher erythromycin concentration every 24-48 hours.
-
Monitoring: Monitor the cultures for turbidity, indicating bacterial growth.
-
Isolation: Once growth is observed at a higher erythromycin concentration, streak a sample onto a Mueller-Hinton Agar (MHA) plate to obtain isolated colonies.
-
Confirmation of Resistance: Perform a Minimum Inhibitory Concentration (MIC) test (as described in the next section) on the isolated colonies to confirm the level of erythromycin resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for determining the MIC of an antibiotic against a bacterial isolate.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of antibiotics
Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of each macrolide antibiotic in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Determination of Cross-Resistance Phenotype by Disk Diffusion (D-test)
This method is used to identify inducible clindamycin resistance in erythromycin-resistant staphylococci.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Swab the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn of growth.
-
Disk Placement: Place a 15-µg erythromycin disk and a 2-µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be approximately 15-20 mm.[9]
-
Incubation: Incubate the plate at 37°C for 16-18 hours.
-
Interpretation:
-
D-zone: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk indicates inducible clindamycin resistance (an iMLSB phenotype).
-
No D-zone: A circular zone of inhibition around clindamycin indicates susceptibility to clindamycin and suggests an MS phenotype (efflux-mediated resistance).
-
Resistant to both: No zone of inhibition around either disk indicates a constitutive MLSB phenotype (cMLSB).
-
Signaling Pathways and Logical Relationships in Resistance
The development and expression of macrolide resistance, particularly the inducible MLSB phenotype, involves a complex regulatory pathway. The presence of an inducer, such as erythromycin, triggers a conformational change in the ribosome, leading to the translation of the erm gene and subsequent methylation of the ribosomal target.
Caption: Signaling pathway for inducible MLSB cross-resistance.
This guide provides a foundational understanding of the cross-resistance between erythromycin and other macrolides. For more in-depth information, researchers are encouraged to consult the cited literature and relevant clinical and laboratory standards.
References
- 1. A rapid two-step algorithm detects and identifies clinical macrolide and beta-lactam antibiotic resistance in clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid molecular detection of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. scispace.com [scispace.com]
- 6. Erythromycin-Inducible Resistance in Staphylococcus aureus: Requirements for Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. journals.asm.org [journals.asm.org]
Synergistic Interactions of Erythromycin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of erythromycin with other classes of antibiotics. The information presented herein is supported by experimental data from in vitro studies to aid in the exploration of combination therapies and novel drug development strategies.
I. Comparative Analysis of Synergistic Effects
The synergistic potential of erythromycin has been evaluated in combination with various antibiotic classes against a range of bacterial pathogens. The following tables summarize the quantitative outcomes of these interactions, primarily focusing on the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergy. An FIC index of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Effects of Erythromycin with β-Lactam Antibiotics
| Bacterial Species | β-Lactam Antibiotic | MIC of Erythromycin (µg/mL) | MIC of β-Lactam (µg/mL) | MIC in Combination (Erythromycin / β-Lactam, µg/mL) | FIC Index | Outcome | Reference |
| Staphylococcus aureus (penicillinase-producing) | Penicillin G | >100 | >100 | 0.1 / 0.1 | ≤ 0.5 | Synergy | [1][2] |
| Enterobacter cloacae | Cefotaxime | Resistant | - | - | ≤ 0.5 | Synergy | [3] |
| Enterobacter cloacae | Ceftizoxime | Resistant | - | - | ≤ 0.5 | Synergy | [3] |
Note: Specific MIC and FIC index values for the Enterobacter cloacae combinations were not detailed in the source material, but synergy was reported based on the checkerboard method.[3]
Table 2: Synergistic Effects of Erythromycin with Aminoglycoside Antibiotics
| Bacterial Species | Aminoglycoside Antibiotic | Synergy Observation | Reference |
| Escherichia coli | Amikacin, Gentamicin, Sisomicin | Synergistic in over 30% of tests | [4] |
| Staphylococcus aureus | Gentamicin, Tobramycin | Significant reduction in mortality in vivo | [5] |
Note: While synergy was observed, specific FIC index values from in vitro checkerboard analyses were not consistently provided in the cited literature for these combinations. The in vivo study with S. aureus demonstrated a significant therapeutic benefit.[4][5]
Table 3: Interactions of Erythromycin with Fluoroquinolone Antibiotics
| Bacterial Species | Fluoroquinolone Antibiotic | Synergy Observation | Reference |
| Pseudomonas aeruginosa | Ciprofloxacin | Effective in eliminating biofilms in a rat model | [6] |
| Klebsiella pneumoniae | Ciprofloxacin | All tested strains were resistant to erythromycin | [7] |
Note: The study on P. aeruginosa biofilms suggests a beneficial interaction, though quantitative FIC indices from in vitro synergy tests were not the focus.[6] The study on K. pneumoniae highlights the challenge of erythromycin resistance in some Gram-negative bacteria.[7]
II. Mechanisms of Synergistic Action
The synergistic activity of erythromycin in combination with other antibiotics can be attributed to several mechanisms. One of the most well-documented is the inhibition of inducible resistance mechanisms.
Erythromycin and β-Lactams against Penicillinase-Producing Staphylococcus aureus
In strains of S. aureus that are inducibly resistant to both penicillin and erythromycin, a synergistic effect is observed.[1][2] The mechanism behind this synergy is the inhibition of penicillinase induction by erythromycin. By suppressing the synthesis of this β-lactamase enzyme, erythromycin "protects" penicillin from degradation, allowing it to effectively inhibit bacterial cell wall synthesis and lead to cell death.[1][2] However, this synergistic relationship is not seen in strains with constitutive resistance to erythromycin.[1]
Caption: Mechanism of erythromycin-penicillin synergy.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antibiotic synergy.
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[8][9]
a. Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of Erythromycin (gluceptate) and the second antibiotic
-
Multichannel pipette
-
Incubator
b. Procedure:
-
Prepare serial twofold dilutions of Erythromycin (Drug A) and the second antibiotic (Drug B) in the growth medium.
-
Dispense 50 µL of the growth medium into each well of a 96-well plate.
-
Add 50 µL of the diluted Drug A along the ordinate (rows) and 50 µL of the diluted Drug B along the abscissa (columns). This creates a matrix of varying concentrations of both drugs.
-
Include rows and columns with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). A growth control well without any antibiotics and a sterility control well are also necessary.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
c. Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Caption: Workflow for the checkerboard assay.
Time-Kill Curve Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.[10]
a. Materials:
-
Flasks or tubes with appropriate growth medium
-
Bacterial isolates
-
Stock solutions of antibiotics
-
Shaking incubator
-
Spectrophotometer
-
Agar plates for colony counting
-
Serial dilution supplies
b. Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase and adjust the inoculum to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing the growth medium.
-
Add the antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control flask without any antibiotics.
-
Incubate the flasks in a shaking incubator at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each antibiotic condition.
c. Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.
Caption: Workflow for the time-kill assay.
IV. Concluding Remarks
The synergistic potential of erythromycin, particularly with β-lactams and aminoglycosides, presents a promising avenue for combating bacterial infections, including those caused by resistant strains. The data and protocols outlined in this guide are intended to serve as a valuable resource for researchers in the field of antibiotic drug discovery and development. Further investigation into the mechanisms of synergy and in vivo studies are warranted to translate these in vitro findings into effective clinical therapies. It is important to note that the studies cited primarily refer to erythromycin in a general sense, and the specific synergistic properties of Erythromycin gluceptate may warrant direct investigation.
References
- 1. Mechanism of penicillin-erythromycin synergy on antibiotic-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The effect of the combination of erythromycin with new beta-lactam antibiotics against gram-negative aerobic respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [An experimental study on erythromycin in combination with beta-lactam and aminoglycoside antibiotics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic combinations in the treatment of experimental Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin plus erythromycin or ambroxol ameliorates endotracheal tube-associated Pseudomonas aeruginosa biofilms in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpp.org.in [ijpp.org.in]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Erythromycin Salts in Microbiological Assays: A Guide for Researchers
Introduction: Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. It is available in several salt forms, including estolate, stearate, ethylsuccinate, and lactobionate, each formulated to overcome the challenges of the erythromycin base's instability in gastric acid and its poor solubility. While the in-vivo pharmacokinetic profiles of these salts differ significantly, a critical question for researchers and drug development professionals is their comparative performance in in-vitro microbiological assays. This guide provides a head-to-head comparison, supported by experimental data and protocols, to elucidate the nuances of these different salt forms in a laboratory setting.
In-Vitro Microbiological Potency: An Equivalence of the Active Moiety
A comprehensive review of available literature indicates a general consensus that the various erythromycin salts exhibit equivalent in-vitro microbiological potency when compared based on their erythromycin base content. The antibacterial activity of erythromycin is solely attributable to the erythromycin molecule. In the aqueous environment of a microbiological assay (e.g., agar or broth), the salt forms are expected to dissolve and dissociate, liberating the active erythromycin base. Therefore, differences in in-vitro activity are primarily a function of the concentration of the erythromycin base equivalent.
One patent for erythromycin and its salts explicitly states that "Erythromycin salts possess antibiotic activities corresponding to the values given in the table, taking into consideration the increased molecular weights of the salts."[1] This implies that, on a molar basis, the antimicrobial activity is identical. The primary distinctions between the salts lie in their physicochemical properties, which in turn dictate their formulation, route of administration, and ultimately their in-vivo bioavailability and clinical efficacy.
Comparative Physicochemical and Pharmacokinetic Properties
The choice of an erythromycin salt for a particular application is driven by its chemical and physical characteristics. These properties influence how the drug is formulated and how it behaves in the body. The following table summarizes the key differences between the common erythromycin salts.
| Property | Erythromycin Estolate | Erythromycin Stearate | Erythromycin Ethylsuccinate | Erythromycin Lactobionate |
| Formulation | Oral (Capsules, Suspension) | Oral (Tablets) | Oral (Tablets, Suspension) | Intravenous |
| Solubility | Insoluble in water | Poorly soluble in water | Poorly soluble in water | Soluble in water |
| Acid Stability | Acid-stable ester | Acid-labile | Acid-labile | Not applicable (IV) |
| Absorption | Well-absorbed, food does not significantly interfere | Absorption is variable and best on an empty stomach | Absorption is reliable, can be taken with or without food | Not applicable (IV) |
| Bioavailability | High | Variable | Good | 100% (IV) |
| Active Form | Prodrug (hydrolyzed to active base) | Dissociates to active base in the intestine | Prodrug (hydrolyzed to active base) | Dissociates to active base |
Experimental Protocols for Microbiological Assay of Erythromycin
The potency of erythromycin and its salts is determined by microbiological assay, typically using the agar diffusion method (cylinder-plate assay) or the turbidimetric method.
Agar Diffusion (Cylinder-Plate) Method
This method is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of microbial growth.
1. Test Organism:
-
Bacillus pumilus (ATCC 14884 / NCTC 8241)
-
Micrococcus luteus (ATCC 9341)
-
Staphylococcus aureus (ATCC 29213)
2. Culture Medium:
-
Antibiotic Assay Medium No. 11 (or a similar suitable medium with a final pH of 7.8 to 8.0) is commonly used.
3. Preparation of Inoculum:
-
The test organism is grown on an agar slant and then washed with sterile saline.
-
The saline suspension is diluted to a suitable concentration to give a confluent lawn of growth.
-
This suspension is added to the molten agar medium at a temperature of 48-50°C.
4. Assay Procedure:
-
The inoculated agar is poured into petri dishes to a uniform depth.
-
Sterile cylinders are placed on the surface of the solidified agar.
-
Standard solutions of erythromycin (of known concentration) and sample solutions of the erythromycin salt (at equivalent base concentrations) are prepared in a suitable buffer (e.g., phosphate buffer pH 8.0).
-
The cylinders are filled with the standard and sample solutions.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The diameters of the zones of inhibition are measured.
5. Interpretation:
-
A standard curve is plotted with the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
The potency of the sample is determined by interpolating its mean zone diameter on the standard curve.
Turbidimetric Method
This method measures the inhibition of microbial growth in a liquid medium.
1. Test Organism and Medium:
-
A suitable microorganism and broth medium are selected.
2. Assay Procedure:
-
A series of tubes are prepared with a standard and sample solutions at various concentrations in the broth medium.
-
Each tube is inoculated with a standardized suspension of the test organism.
-
The tubes are incubated under appropriate conditions.
-
The growth of the organism is measured by spectrophotometry (turbidity).
3. Interpretation:
-
The potency of the sample is determined by comparing the inhibition of growth to that of the standard.
Visualizing the Experimental Workflow and Salt Dissociation
To better understand the processes involved, the following diagrams illustrate the experimental workflow for a microbiological assay and the pathway from salt administration to the active drug form.
References
Safety Operating Guide
Safe Handling of Erythromycin (gluceptate): A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Erythromycin (gluceptate). The following procedural guidance outlines personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Erythromycin (gluceptate) is classified as a substance that causes eye irritation.[1][2] It may also cause sensitization through skin contact or inhalation.[3] Therefore, adherence to proper safety protocols and the use of appropriate personal protective equipment are critical to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement.[1] Use chemical splash goggles or a face shield if there is a potential for splashing.[1] | Protects against eye irritation from dust or splashes.[1][2] |
| Hand Protection | Nitrile or other synthetic nonlatex gloves are recommended.[1] Avoid powdered latex gloves to prevent allergies.[1] For compounding or handling significant quantities, consider double-gloving.[4][5] | Prevents skin contact and potential sensitization.[3] |
| Body Protection | A cloth lab coat is recommended for handling small quantities. For larger amounts, a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1][5] | Minimizes contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of generating airborne dust or aerosols.[1][6] This requires an effective respirator program and fit-testing.[1][7] | Protects against inhalation and potential respiratory sensitization.[3] |
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for Erythromycin (gluceptate).
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 3112 mg/kg[1] |
Operational and Disposal Plans
Adherence to standardized procedures for handling, storage, and disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the material, put on all required PPE as specified in the table above.
-
Wash hands thoroughly before putting on gloves.[5]
-
-
Handling the Compound :
-
Avoid actions that generate dust.
-
If a spill occurs, follow the spill response protocol outlined below.
-
Clean equipment and work surfaces with a suitable detergent or solvent after use to remove any residual contamination.[1]
-
-
Doffing PPE and Hygiene :
-
Remove PPE carefully to avoid cross-contamination.
-
After removing gloves, wash hands and other exposed skin areas thoroughly.[1]
-
Spill Response Protocol
-
Evacuate and Secure : Alert others in the area and restrict access to the spill zone.
-
Assess the Spill : Determine the extent of the spill and if you have the appropriate materials to clean it up safely.
-
Don PPE : Wear appropriate PPE, including respiratory protection if dust is present.[1]
-
Contain and Clean :
-
For powdered material, gently cover with a damp paper towel to avoid raising dust.
-
Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[1] Do not dry sweep.
-
-
Decontaminate : Clean the spill area thoroughly with a suitable detergent or solvent.
-
Dispose : All cleanup materials should be disposed of as hazardous waste according to institutional guidelines.
Disposal Plan
The disposal of Erythromycin (gluceptate) and contaminated materials must be conducted in accordance with local, state, and federal regulations.[1]
-
Unused Product : Do not dispose of down the drain or in the regular trash unless specifically permitted by local regulations.[8] The preferred method is through a certified chemical waste disposal program or a drug take-back program.[9][10]
-
Contaminated Materials : All PPE (gloves, gowns), spill cleanup materials, and empty containers should be collected in a sealed and clearly labeled waste container.[1] Empty containers may retain product residues and should be treated as hazardous waste.[1]
-
Waste Treatment : For larger quantities or in institutional settings, inertization (mixing with cement and other materials) before landfill disposal or high-temperature incineration are potential disposal methods for pharmaceutical waste.[4][11]
Handling Workflow Visualization
The following diagram illustrates the key stages in the lifecycle of handling Erythromycin (gluceptate) in a laboratory setting, from receipt to final disposal.
Caption: Logical workflow for handling Erythromycin (gluceptate).
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. guinama.com [guinama.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. utoledo.edu [utoledo.edu]
- 5. osha.gov [osha.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. epa.gov [epa.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. cdsco.gov.in [cdsco.gov.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
